molecular formula C8H8N2O B070128 5-Methoxy-7-azaindole CAS No. 183208-36-8

5-Methoxy-7-azaindole

Numéro de catalogue: B070128
Numéro CAS: 183208-36-8
Poids moléculaire: 148.16 g/mol
Clé InChI: AFUFCCUQHGSNAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-1H-pyrrolo[2,3-b]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, comprising a pyrrole ring annulated to a pyridine ring, serves as a versatile and valuable bioisostere for indole, 7-azaindole, and other related structures. Its primary research value lies in its application as a key synthetic intermediate for the development of novel kinase inhibitors, particularly targeting oncological and inflammatory pathways. The electron-rich pyrrole moiety and the hydrogen-bond accepting/donating capabilities of the ring nitrogen atoms make it an ideal pharmacophore for interacting with active sites of various enzymes and receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFCCUQHGSNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437878
Record name 5-Methoxy-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-36-8
Record name 5-Methoxy-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxy-7-azaindole: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole, systematically known as 5-methoxy-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that has emerged as a pivotal structural motif in medicinal chemistry. Its unique electronic properties and versatile chemical handles make it a sought-after building block in the design and synthesis of novel therapeutic agents. The 7-azaindole (B17877) core, a bioisostere of indole, offers distinct advantages in drug design, including improved metabolic stability and enhanced binding interactions with biological targets. The addition of a methoxy (B1213986) group at the 5-position further modulates the compound's physicochemical properties, such as solubility and reactivity, making it an attractive scaffold for targeting a range of diseases.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, characterization, and biological significance of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for some parameters are limited, predicted values and data from closely related analogs provide valuable insights.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 183208-36-8[1]
Appearance Earthy yellow solid[1]
Purity ≥ 97% (HPLC)[1]
Melting Point Not available. For comparison, the related 6-Methoxy-7-azaindole has a melting point of 88-89 °C.
Boiling Point 312 °C (Predicted for the related 5-bromo-7-azaindole)[2]
Solubility The methoxy group is noted to enhance solubility.[1] Qualitative information suggests it is soluble in common organic solvents like DMSO, methanol (B129727), and ethanol.
pKa Not experimentally determined. The pKa of the parent 7-azaindole is 4.59.
Storage Store at 0-8°C[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, often involving the modification of a pre-existing 7-azaindole core. A common strategy involves the methoxylation of a halogenated precursor, such as 5-bromo-7-azaindole (B68098).

Experimental Protocol: Synthesis from 5-Bromo-7-azaindole

This protocol is based on established methodologies for the methoxylation of aryl halides.

Materials:

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-7-azaindole (1.0 eq), copper(I) iodide (0.1 eq), and sodium methoxide (1.5 eq).

  • Add anhydrous toluene and anhydrous methanol to the flask.

  • Add N,N'-Dimethylethylenediamine (0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole ring.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methoxy carbon and the aromatic carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole ring (typically around 3400 cm⁻¹), C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching vibrations of the aromatic rings, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns can provide further structural information.

Biological Significance and Applications in Drug Discovery

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4] This is attributed to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases, mimicking the binding of adenine.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various kinases implicated in cancer and other diseases. The 5-methoxy substitution can play a crucial role in optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. For instance, research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[5][6]

The general mechanism of action for many 7-azaindole-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Visualizations

Synthesis Workflow

Synthesis_Workflow start 5-Bromo-7-azaindole reagents NaOMe, MeOH, CuI, DMEDA, Toluene start->reagents Add reaction Methoxylation (Reflux) reagents->reaction Initiate workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup Quench purification Column Chromatography workup->purification Purify product This compound purification->product characterization Characterization (NMR, MS, FTIR) product->characterization

Caption: General workflow for the synthesis of this compound.

Role as a Kinase Inhibitor Scaffold

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site ATP ATP Kinase Kinase Protein ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Azaindole This compound Derivative Azaindole->Kinase Competitively Binds Inhibition Inhibition PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibition->Kinase

Caption: Mechanism of kinase inhibition by 7-azaindole derivatives.

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its favorable physicochemical properties and its role as a privileged scaffold for kinase inhibitors underscore its importance. This guide provides a foundational understanding of its core properties, a plausible synthetic route, and its biological context, serving as a valuable resource for researchers in the field. Further experimental validation of its physical properties and exploration of its utility in targeting a broader range of biological targets will continue to expand its role in the development of novel therapeutics.

References

5-Methoxy-7-azaindole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and biological relevance of 5-Methoxy-7-azaindole, a key scaffold in modern medicinal chemistry.

Introduction

This compound, a heterocyclic compound featuring a pyrrolopyridine core, has emerged as a significant building block in the development of novel therapeutics. Its structural resemblance to endogenous purines and indoles allows it to function as a "privileged scaffold," capable of interacting with a wide range of biological targets. The 7-azaindole (B17877) moiety is particularly noteworthy for its ability to act as a bioisostere for indole (B1671886), offering modulated physicochemical properties such as solubility and pKa, which can be fine-tuned to optimize drug-like characteristics.[1] This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed synthetic protocols, and its role as a kinase inhibitor.

Chemical Structure and Nomenclature

The definitive identification of this compound is crucial for researchers. Its chemical structure consists of a fused pyridine (B92270) and pyrrole (B145914) ring system, with a methoxy (B1213986) group substituted at the 5-position of the bicyclic core.

IUPAC Name: 5-methoxy-1H-pyrrolo[2,3-b]pyridine[2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for computational modeling, solubility screening, and formulation development.

PropertyValueSource
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol [2]
CAS Number 183208-36-8
Appearance Solid
IUPAC Name 5-methoxy-1H-pyrrolo[2,3-b]pyridine[2]
SMILES COC1=CN=C2C(=C1)C=CN2[2]
InChI Key AFUFCCUQHGSNAN-UHFFFAOYSA-N[2]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 1PubChem
Topological Polar Surface Area 49.9 ŲPubChem
XLogP3 1.3PubChem

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved via a multi-step process starting from the commercially available 7-azaindole. A key intermediate in this pathway is 5-bromo-7-azaindole (B68098). The following protocol is a representative synthesis adapted from established methodologies.[3]

Workflow for the Synthesis of this compound

G A 7-Azaindole B 1-Benzenesulfonyl-7-azaindoline A->B 1. NaBH4 2. Benzenesulfonyl chloride, Pyridine C 1-Benzenesulfonyl-5-bromo-7-azaindoline B->C NBS, CH2Cl2 D 5-Bromo-7-azaindole C->D DDQ, Dioxane E This compound D->E NaOMe, CuI, L-proline, DMSO

Caption: Synthetic pathway from 7-Azaindole to this compound.

Step 1: Synthesis of 5-Bromo-7-azaindole from 7-Azaindole

This procedure involves the protection of the indole nitrogen, reduction of the pyrrole ring, selective bromination, and subsequent re-aromatization.

  • Protection and Reduction: 7-Azaindole is first protected, for example, as a benzenesulfonyl derivative, and the pyrrole ring is reduced to an azaindoline using a reducing agent like sodium borohydride.

  • Bromination: The protected 7-azaindoline is selectively brominated at the 5-position using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

  • Aromatization: The resulting 5-bromo-7-azaindoline is re-aromatized to 5-bromo-7-azaindole using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Step 2: Synthesis of this compound from 5-Bromo-7-azaindole

This step involves a copper-catalyzed nucleophilic substitution reaction.

  • Reaction Setup: To a solution of 5-bromo-7-azaindole in a high-boiling polar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO), add sodium methoxide (B1231860) (NaOMe), copper(I) iodide (CuI), and a ligand such as L-proline.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Biological Activity and Mechanism of Action

The 7-azaindole scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[4] The nitrogen atom at position 7 of the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows for the formation of two critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site of most kinases.

Derivatives of 7-azaindole have been investigated as inhibitors of a multitude of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Haspin kinase, many of which are key targets in oncology.[4][5] The methoxy group at the 5-position can influence the compound's electronic properties and provide a vector for further structural modifications to enhance potency and selectivity.

General Mechanism of Kinase Inhibition by 7-Azaindole Scaffolds

G cluster_0 Kinase ATP Binding Site Hinge Kinase Hinge Region (Backbone NH & C=O) Downstream Substrate Phosphorylation & Signal Transduction Hinge->Downstream ATP Hydrolysis leads to Inhibitor 7-Azaindole Scaffold (e.g., this compound) Inhibitor->Hinge Bidentate H-Bonding Block Inhibition Inhibitor->Block ATP ATP ATP->Hinge Competitive Binding Block->Hinge Blocks ATP Binding

Caption: Competitive inhibition of kinase activity by 7-azaindole derivatives.

Applications in Research and Drug Development

This compound serves as a versatile starting material and core structure in several areas of biomedical research:

  • Pharmaceutical Development: It is a foundational scaffold for designing novel kinase inhibitors for oncology, as well as agents targeting receptors in the central nervous system for the potential treatment of neurological disorders.[6]

  • Biochemical Research: This compound is utilized in studies to probe enzyme-ligand interactions and elucidate signaling pathways, aiding in the understanding of complex biological processes.[6]

  • Material Science: The unique electronic properties conferred by the nitrogen-containing heterocyclic system are being explored for the development of advanced materials like organic semiconductors.[6]

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its favorable physicochemical properties, versatile synthetic handles, and proven ability to interact with key biological targets, particularly protein kinases, underscore its importance as a privileged scaffold. The technical information and protocols provided in this guide offer a foundation for researchers to leverage the potential of this valuable heterocyclic molecule in their scientific endeavors.

References

An In-depth Technical Guide to 5-Methoxy-7-azaindole (CAS: 183208-36-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

5-Methoxy-7-azaindole, with the CAS number 183208-36-8, is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its structure, featuring a methoxy (B1213986) group on the 7-azaindole (B17877) core, imparts desirable physicochemical properties, including enhanced solubility and reactivity, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[2] This guide provides a comprehensive technical overview of its synthesis, properties, and significance in drug discovery, particularly in the development of kinase inhibitors.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 183208-36-8[3][4][5]
Molecular Formula C₈H₈N₂O[3][4][5]
Molecular Weight 148.16 g/mol [3][4][5]
IUPAC Name 5-methoxy-1H-pyrrolo[2,3-b]pyridine[3]
Synonyms This compound[4]
Appearance Solid
Purity ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Characterization

The synthesis of this compound typically involves the methoxylation of a halogenated precursor, most commonly 5-bromo-7-azaindole (B68098).[6] This transformation is a critical step in the synthetic route towards various bioactive molecules.

Experimental Protocol: Synthesis from 5-Bromo-7-azaindole

Reaction Scheme:

G Bromo 5-Bromo-7-azaindole Methoxy This compound Bromo->Methoxy Heat Reagents Sodium Methoxide (B1231860) (NaOMe), Copper(I) salt (e.g., CuI), Solvent (e.g., DMF or Methanol) Reagents->Bromo

Caption: General synthesis of this compound.

Materials:

  • 5-Bromo-7-azaindole

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of 5-bromo-7-azaindole in an appropriate solvent such as DMF or methanol, add sodium methoxide.

  • Add a catalytic amount of a copper(I) salt, such as copper(I) iodide.

  • The reaction mixture is then heated under an inert atmosphere for a sufficient period to ensure the completion of the reaction.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired this compound.

Characterization Data

Specific analytical data such as NMR and mass spectrometry for this compound are not extensively published. However, based on the structure and data from related compounds, the following are expected characteristic signals.[7][8]

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A singlet for the methoxy protons (-OCH₃) around 3.9 ppm.

  • Aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, with characteristic shifts and coupling constants.

  • A broad singlet for the N-H proton of the pyrrole ring.

Expected ¹³C NMR Spectral Data:

  • A signal for the methoxy carbon around 55-60 ppm.

  • Signals for the aromatic carbons of the bicyclic system.

Mass Spectrometry:

  • The molecular ion peak (M+) would be observed at m/z 148.16.

Role in Drug Discovery and Biological Activity

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[9][10] The nitrogen atom at the 7-position and the N-H group of the pyrrole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[11]

Kinase Inhibition and the BRAF V600E Pathway

This compound is a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase.[12] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver in many melanomas.[13] While direct biological activity data for this compound is not available, the activity of its derivatives highlights the importance of the 7-azaindole core. The methoxy group at the 5-position can influence the electronic properties and solubility of the molecule, which can impact its binding affinity and pharmacokinetic properties in the final drug.

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (derived from This compound) Vemurafenib->BRAF Inhibits

Caption: Role as a precursor in BRAF V600E inhibition.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on 7-azaindole derivatives have shown that substitutions at the 1, 3, and 5 positions are critical for anticancer activity.[14][15] The introduction of a methoxy group at the 5-position, as in this compound, has been shown to enhance aqueous solubility in some kinase inhibitors, a desirable property for drug candidates.[16] However, in other cases, hydroxyl derivatives have shown higher activity than their methoxy counterparts, indicating that the optimal substitution is target-dependent.[11]

Table 2: Biological Activity of Selected 7-Azaindole Derivatives

Compound/DerivativeTarget Kinase(s)IC₅₀Cell Line(s)Reference(s)
Pexidartinib (PLX3397)CSF1R13 nM-[16]
PLX647-OMe (5-methoxy derivative)CSF1R62 nM-[16]
Vemurafenib Analog (RF-96B)BRAF V600E (inferred)0.45 µMA375 (melanoma)[12]
3,5-diaryl-7-azaindole (hydroxy)DYRK1ALow nM-[11]
3,5-diaryl-7-azaindole (methoxy)DYRK1AUp to 100-fold less active-[11]

Note: This table presents data for derivatives to illustrate the activity of the 7-azaindole scaffold. Direct inhibitory data for this compound is not available in the reviewed literature.

Experimental Protocols for Biological Evaluation

The evaluation of compounds derived from this compound often involves in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical luminescence-based kinase assay to determine the IC₅₀ of a test compound against a target kinase like BRAF V600E.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Incubate Incubate at 30°C Start->Incubate Add_Glo Add Kinase-Glo® Reagent Incubate->Add_Glo Measure Measure Luminescence Add_Glo->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Workflow for a typical kinase inhibition assay.

Materials:

  • Recombinant Kinase (e.g., BRAF V600E)

  • Kinase Substrate (e.g., inactive MEK1)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer

  • Test Compound (dissolved in DMSO)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding a luminescent reagent.

  • Measure the luminescence signal using a plate reader.

  • The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Procedure:

  • Seed cancer cells (e.g., A375 human melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ is determined.

Conclusion

This compound is a fundamentally important intermediate in the field of medicinal chemistry, particularly for the development of targeted cancer therapies. Its utility is well-established through its role as a precursor to potent kinase inhibitors like Vemurafenib. While direct biological and extensive characterization data for this specific compound are not widely published, the wealth of information on its derivatives underscores the significance of the 7-azaindole scaffold and the influence of substitutions at the 5-position. Further research into the direct biological activities of this and similar intermediates could provide valuable insights for the design of novel therapeutic agents.

References

Physical and chemical properties of 5-Methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-7-azaindole, a heterocyclic compound belonging to the azaindole family, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to endogenous molecules and its versatile chemical nature make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its biological activities and potential applications.

Physical and Chemical Properties

This compound, also known as 5-Methoxy-1H-pyrrolo[2,3-b]pyridine, is an earthy yellow solid at room temperature.[1] Its core structure consists of a fused pyridine (B92270) and pyrrole (B145914) ring system, with a methoxy (B1213986) group substituted at the 5-position. This methoxy group can enhance the molecule's solubility and reactivity, making it an attractive candidate for drug development.[1]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 183208-36-8[1]
Appearance Earthy yellow solid[1]
Purity ≥ 97% (HPLC)[1]
Predicted Boiling Point 412.1 ± 45.0 °C[2]
Predicted pKa 7.24 ± 0.20[2]
Storage Conditions Store at 0-8°C[1]

Note: Some physical properties, such as boiling point and pKa, are predicted values and should be considered as estimates. Experimental data for the melting point of the closely related isomer, 7-Methoxy-6-azaindole, is reported as 109-112 °C, which may provide a useful reference range.[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the methoxy group protons. The 13C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the pyrrole ring, C-H stretching of the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the heterocyclic rings, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information by identifying stable fragment ions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methoxylation of a halogenated precursor, such as 5-bromo-7-azaindole (B68098). A general two-step procedure is outlined below.

Step 1: Synthesis of 5-bromo-7-azaindole (Precursor)

A detailed protocol for the synthesis of 5-bromo-7-azaindole from 2-aminopyridine (B139424) has been described.[4] This multi-step synthesis involves bromination, iodination, a Sonogashira coupling, and an intramolecular cyclization to yield the desired 5-bromo-7-azaindole.[4]

Step 2: Methoxylation of 5-bromo-7-azaindole

The conversion of 5-bromo-7-azaindole to this compound can be achieved via a nucleophilic aromatic substitution reaction using sodium methoxide (B1231860).

  • Reaction: 5-bromo-7-azaindole is reacted with a solution of sodium methoxide in methanol.

  • Catalyst: A copper(I) catalyst, such as cuprous bromide, along with a ligand like phenanthroline, can be used to facilitate the reaction.

  • Conditions: The reaction is typically heated to a temperature between 80-120 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by extraction, recrystallization, and drying to yield this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be developed to determine the purity of this compound.

  • Instrumentation: An HPLC system equipped with a C18 analytical column, a UV detector, a quaternary pump, and an autosampler.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Detection: The UV detector can be set to a wavelength where the compound exhibits maximum absorbance.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Activity and Applications

This compound serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Its primary applications are in the development of kinase inhibitors and as a fragment in fragment-based drug discovery (FBDD).[6][7]

Kinase Inhibition

The 7-azaindole (B17877) core is an excellent "hinge-binder," capable of forming two hydrogen bonds with the hinge region of the ATP binding site of many kinases.[7] This interaction is a key feature in the design of potent and selective kinase inhibitors for the treatment of diseases such as cancer.[5][6]

Fragment-Based Drug Discovery (FBDD)

Due to its desirable properties, this compound is an ideal starting point in FBDD campaigns.[8] In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized to generate high-affinity lead compounds.

FBDD_Workflow cluster_Discovery Fragment Discovery cluster_Optimization Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Hit Identification Hit Identification Biophysical Screening->Hit Identification Data Analysis Structure-Based Design Structure-Based Design Hit Identification->Structure-Based Design Fragment Hits Chemical Synthesis Chemical Synthesis Structure-Based Design->Chemical Synthesis Design Biological Evaluation Biological Evaluation Chemical Synthesis->Biological Evaluation Testing Biological Evaluation->Structure-Based Design Feedback Lead Compound Lead Compound Biological Evaluation->Lead Compound Optimized Lead

Fragment-Based Drug Discovery Workflow

Inhibition of β-Amyloid Aggregation

Recent studies have explored the potential of indole (B1671886) and azaindole derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease. These compounds have been investigated for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological event in the disease. The mechanism of inhibition can involve the stabilization of non-toxic oligomers or the interference with β-sheet formation.

Amyloid_Inhibition Aβ Monomers Aβ Monomers Toxic Oligomers Toxic Oligomers Aβ Monomers->Toxic Oligomers Aggregation Protofibrils Protofibrils Toxic Oligomers->Protofibrils Elongation Non-toxic Aggregates Non-toxic Aggregates Toxic Oligomers->Non-toxic Aggregates Redirects to Amyloid Fibrils Amyloid Fibrils Protofibrils->Amyloid Fibrils Maturation This compound This compound This compound->Toxic Oligomers Inhibits

Conceptual Pathway of Aβ Aggregation Inhibition

Conclusion

This compound is a compound of significant interest with a wide range of potential applications in drug discovery and materials science. Its versatile chemical nature and favorable biological activities make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and professionals in the field. Further experimental validation of its physical properties and exploration of its biological mechanisms of action will undoubtedly continue to expand its utility.

References

Navigating the Solubility Landscape of 5-Methoxy-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Before delving into solubility, a brief overview of the key physicochemical properties of 5-Methoxy-7-azaindole is pertinent.

PropertyValueReference
Molecular FormulaC₈H₈N₂O[1][2]
Molecular Weight148.16 g/mol [1][2]
AppearanceEarthy yellow solid[1]
Melting PointNot explicitly available for the 5-methoxy isomer. The related 6-Methoxy-7-azaindole has a melting point of 88-89 °C.[3]
pKa (Predicted)7.24 ± 0.20[4]

The presence of both a hydrogen bond donor (the pyrrole (B145914) N-H) and acceptors (the pyridine (B92270) nitrogen and the methoxy (B1213986) oxygen), along with a polar aromatic system, suggests that this compound will exhibit a range of solubilities in organic solvents of varying polarities. The methoxy group is noted to generally enhance solubility and reactivity.[1]

Solubility Data

As quantitative solubility data for this compound is not publicly documented, the following table is presented as a template for researchers to populate with their experimentally determined values. The choice of solvents covers a broad range of polarities and functionalities commonly used in a laboratory setting.

SolventSolvent ClassPredicted Solubility TrendExperimentally Determined Solubility (g/L) at 25°C
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerateData to be determined
AcetonePolar AproticModerate to HighData to be determined
Ethyl AcetatePolar AproticModerateData to be determined
DichloromethaneHalogenatedModerateData to be determined
ChloroformHalogenatedModerateData to be determined
Tetrahydrofuran (THF)EtherModerate to HighData to be determined
Diethyl EtherEtherLow to ModerateData to be determined
N,N-Dimethylformamide (DMF)Polar AproticHighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighData to be determined
TolueneAromaticLowData to be determined
HeptaneNonpolarVery LowData to be determined

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility and is highly recommended.[5][6]

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[7]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe filter.[9] Filtration is often preferred to minimize the risk of carrying over fine particles.[10]

  • Quantification:

    • Sample Preparation: Carefully withdraw an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

    • HPLC Analysis: Analyze the standard solutions and the diluted sample solution by HPLC. A reversed-phase C18 column is often suitable.[11][12] The mobile phase should be optimized to achieve good peak shape and separation. Detection is typically performed at the wavelength of maximum absorbance for this compound.

    • Calculation: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original solubility in the solvent, taking the dilution factor into account.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification (HPLC) A Weigh excess This compound B Add known volume of organic solvent A->B C Seal and agitate (24-48h at 25°C) B->C D Centrifuge or filter (0.45 µm) C->D F Dilute saturated solution D->F E Prepare calibration standards G Analyze standards and sample E->G F->G H Calculate solubility G->H

Caption: Thermodynamic Solubility Experimental Workflow.

Conclusion

While specific solubility data for this compound in various organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for researchers to determine these crucial parameters. By following the detailed experimental protocol for the shake-flask method, scientists can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating this important heterocyclic compound for a wide range of applications in drug discovery and development.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Methoxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural properties, including a methoxy (B1213986) group on the azaindole core, make it a valuable scaffold for the synthesis of novel therapeutic agents and advanced organic materials.[1][2] This document provides a concise overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates its central role as a synthetic intermediate in drug discovery.

Physicochemical Properties

Precise experimental data for the melting and boiling points of this compound are not widely reported in publicly available literature. However, a predicted boiling point and its physical appearance have been documented. For comparative purposes, the melting points of closely related azaindole derivatives are included.

Table 1: Physicochemical Data for this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)Boiling Point (°C)
This compound 183208-36-8C₈H₈N₂O148.16Earthy yellow solid[1]Not available412.1 ± 45.0 (Predicted)[3]
6-Methoxy-7-azaindole896722-53-5C₈H₈N₂O148.16Solid[4]88 - 89[4]Not available
7-Methoxy-6-azaindole160590-40-9C₈H₈N₂O148.16Solid[5]109 - 112[5]Not available
5-Bromo-7-azaindole183208-35-7C₇H₅BrN₂197.03Off-white to grey to light yellow solid[6]178 - 179[6]312 (Predicted)[6]

Role in Synthetic Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2] Its structure is leveraged as a scaffold to design compounds aimed at a variety of biological targets.[1] Derivatives have shown potential in the development of treatments for neurological disorders, as well as anticancer and anti-inflammatory agents.[1][2] The workflow below illustrates its typical integration into a drug development pipeline.

G cluster_0 Synthesis & Preparation cluster_1 Drug Discovery & Development A Starting Materials (e.g., 2-Aminopyridine derivatives) B Multi-step Synthesis A->B C This compound (Key Intermediate) B->C D Scaffold for Derivative Synthesis C->D Functionalization E Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: Workflow of this compound in drug discovery.

Experimental Protocols

While specific protocols for determining the physical constants of this compound are not detailed in the reviewed literature, the following sections describe generalized, standard methodologies for such characterizations.

Melting Point Determination (General Protocol)

This protocol is adapted from standard laboratory procedures for organic solids using a digital melting point apparatus.

  • Sample Preparation: A small quantity of dry, crystalline this compound is finely crushed into a powder. The powder is packed into a capillary tube to a height of approximately 2-3 mm. The tube is tapped gently to ensure dense packing.

  • Apparatus Setup: The capillary tube is placed into the heating block of a digital melting point apparatus (e.g., DigiMelt).

  • Rapid Determination (Optional): A preliminary rapid heating run (e.g., 10-20 °C/min ramp rate) can be performed to quickly identify an approximate melting range.

  • Accurate Determination: A fresh sample is prepared. The apparatus is set to a starting temperature approximately 20 °C below the estimated melting point. The sample is heated at a slow ramp rate (e.g., 1-2 °C/min) to allow for thermal equilibrium.

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Boiling Point Determination (General Protocol - Distillation Method)

For high-boiling-point solids like this compound (predicted BP > 400 °C), distillation would require vacuum to prevent decomposition.

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to measure pressure.

  • Heating: The sample is heated gently using a heating mantle. A stir bar should be used to ensure smooth boiling.

  • Equilibration: The heat is applied gradually until the substance begins to boil and a ring of condensing vapor rises slowly. The system is allowed to equilibrate so that the temperature reading from a thermometer placed at the vapor outlet stabilizes.

  • Data Recording: The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, along with the corresponding pressure. This process is repeated at several different pressures if a pressure-temperature nomograph is to be constructed.

This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

References

In-depth Technical Guide: 1H and 13C NMR Spectra of 5-Methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methoxy-7-azaindole (also known as 5-Methoxy-1H-pyrrolo[2,3-b]pyridine). Due to the limited availability of directly published, comprehensive spectral assignments for this specific compound in peer-reviewed literature, this guide synthesizes information from established synthetic routes and spectral data of closely related analogs. This approach provides a robust framework for researchers working with this important heterocyclic scaffold.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolo[2,3-b]pyridine core with a methoxy (B1213986) substituent, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Accurate interpretation of its NMR spectra is crucial for reaction monitoring, structural confirmation, and purity assessment.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)10.0 - 11.5br s-
H67.9 - 8.2d~ 1.5
H27.3 - 7.6t~ 3.0
H46.9 - 7.2d~ 1.5
H36.4 - 6.7dd~ 3.0, 2.0
OCH₃3.8 - 4.0s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C7a150 - 153
C5148 - 151
C6130 - 133
C3a128 - 131
C2122 - 125
C4105 - 108
C398 - 101
OCH₃55 - 58

Experimental Protocols

The synthesis of this compound is a key step that allows for its characterization. A common synthetic route involves the conversion of 5-bromo-7-azaindole (B68098) to the desired 5-methoxy derivative.

Synthesis of this compound from 5-Bromo-7-azaindole

This procedure is based on established methods for the methoxylation of aryl halides.

  • Materials: 5-bromo-7-azaindole, sodium methoxide (B1231860), copper(I) iodide, N,N-dimethylformamide (DMF), methanol.

  • Procedure:

    • To a solution of 5-bromo-7-azaindole in a mixture of DMF and methanol, add sodium methoxide and a catalytic amount of copper(I) iodide.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for referencing.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: -10 to 160 ppm.

Visualizations

Chemical Structure and Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR signal assignment.

Structure of this compound with atom numbering.

NMR Experimental Workflow

The logical flow for conducting an NMR analysis of this compound is depicted below.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (Tuning and shimming) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (Fourier transform, phasing, baseline correction) C->E D->E F Spectral Analysis (Peak picking, integration, assignment) E->F G Reporting F->G

A typical workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound for professionals in research and drug development. While direct, comprehensive experimental data remains elusive in readily accessible literature, the provided predicted data, based on sound chemical principles and analogous structures, serves as a reliable reference for spectral interpretation. The detailed experimental protocols for synthesis and NMR analysis offer practical guidance for researchers working with this and related compounds. As new research emerges, it is anticipated that fully assigned experimental spectra will become available, further refining our understanding of this important molecule.

Mass Spectrometry Analysis of 5-Methoxy-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole is a heterocyclic organic compound of significant interest in pharmaceutical research and drug development. As a derivative of 7-azaindole (B17877), it serves as a crucial scaffold for the synthesis of various bioactive molecules, particularly kinase inhibitors.[1][2] The 7-azaindole core is recognized as an excellent "hinge-binding motif," capable of forming key hydrogen bonds with the hinge region of kinase ATP-binding sites.[1][2][3] This interaction is fundamental to the mechanism of action for numerous kinase inhibitors used in oncology and other therapeutic areas. Understanding the physicochemical properties of this compound, including its behavior under mass spectrometric analysis, is essential for its identification, characterization, and quantification in various experimental settings.

This technical guide provides an in-depth overview of the mass spectrometry data for this compound, detailed experimental protocols for its analysis, and a visualization of its role in kinase inhibition pathways.

Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the analysis of its close structural analog, 5-methoxyindole. The molecular weight of this compound (C8H8N2O) is 148.16 g/mol . Upon ionization in a mass spectrometer, the molecular ion ([M]+•) is expected to undergo characteristic fragmentation.

The primary fragmentation pathways for methoxy-substituted indoles typically involve the loss of a methyl radical (•CH3) from the methoxy (B1213986) group, followed by the loss of a molecule of carbon monoxide (CO).[4][5][6] The loss of the methyl group results in a stable radical cation. Subsequent rearrangement and cleavage of the heterocyclic ring can lead to further fragmentation.

The predicted electron ionization (EI) mass spectrometry data for this compound is summarized in the table below.

Predicted Fragment Mass-to-Charge Ratio (m/z) Proposed Structure of Fragment Ion Neutral Loss
Molecular Ion148[C8H8N2O]+•-
[M - CH3]+133[C7H5N2O]+•CH3
[M - CH3 - CO]+105[C6H5N2]+•CH3, CO
Azaindole core fragment91[C6H5N]+•C2H3NO

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the analysis of small molecules in complex mixtures.[7][8][9]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions for calibration curves.

  • Biological Matrix (e.g., plasma, tissue homogenate): For quantitative analysis in biological samples, a protein precipitation step is typically employed. Add three volumes of ice-cold acetonitrile to one volume of the biological sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[10] The supernatant containing the analyte can then be directly injected or further processed.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation.[7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compound of interest.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for azaindole derivatives.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Data Acquisition:

    • Full Scan (for qualitative analysis): Acquire data over a mass range of m/z 50-200 to observe the molecular ion and its fragments.

    • Multiple Reaction Monitoring (MRM) (for quantitative analysis): For targeted quantification, monitor specific precursor-to-product ion transitions. Based on the predicted fragmentation, a potential transition for this compound would be m/z 149 > 134 (corresponding to [M+H]+ > [M+H - CH3]+).[11]

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analyte.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway: Kinase Inhibition by 7-Azaindole Derivatives

7-Azaindole derivatives, including this compound, are widely developed as kinase inhibitors.[12][13] They function by competing with ATP for binding to the active site of kinases, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction. The diagram below illustrates this general mechanism.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Kinase->No_Phosphorylation Inhibited Phosphorylated_Substrate Phosphorylated_Substrate 7_Azaindole_Inhibitor This compound 7_Azaindole_Inhibitor->Kinase Competitively Binds KinaseSubstrate KinaseSubstrate KinaseSubstrate->Phosphorylated_Substrate Signal Transduction

Caption: Kinase inhibition by this compound.

Experimental Workflow: LC-MS/MS Analysis

The following diagram outlines the key steps in the LC-MS/MS analysis of this compound.

LCMS_Workflow Sample_Preparation Sample Preparation (e.g., Protein Precipitation) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Mass_Analysis Mass Analysis (e.g., Triple Quadrupole) ESI->Mass_Analysis Data_Acquisition Data Acquisition (Full Scan or MRM) Mass_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

References

Commercial Availability and Applications of 5-Methoxy-7-azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 5-Methoxy-7-azaindole (also known as 5-Methoxy-1H-pyrrolo[2,3-b]pyridine). This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structure makes it a valuable scaffold for kinase inhibitors and other pharmacologically active molecules.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various purities and quantities, from milligrams for initial screening to kilograms for larger-scale synthesis. Below is a summary of prominent suppliers and their typical product specifications.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Chem-ImpexThis compound183208-36-8≥97% (HPLC)mg to multi-kg
Simson Pharma Limited5-Methoxy-1H-pyrrolo[2,3-b]pyridine183208-36-8High Quality (Certificate of Analysis provided)Inquire
GeorganicsThis compound183208-36-8High Puritymg to multi-kg
Biosynth5-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid1260381-31-4N/AInquire
BLDpharm5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazideN/AN/AInquire
India Fine ChemicalsThis compound183208-36-8N/AInquire

Note: This is not an exhaustive list, and availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
CAS Number 183208-36-8
Appearance Off-white to yellow or brown solid
Melting Point 109-112 °C[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from substituted pyridines. A common strategy involves the construction of the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) core. Below is a representative experimental protocol based on established methodologies for the synthesis of substituted 7-azaindoles.[2][3][4]

Synthesis of 5-Bromo-7-azaindole (B68098) (Intermediate)

A key intermediate in the synthesis of this compound is 5-bromo-7-azaindole. One synthetic approach involves the bromination of 7-azaindole (B17877).[5][6][7]

Materials:

Procedure:

  • Dissolve 7-azaindole in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromo-7-azaindole by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Synthesis of this compound

The final product can be synthesized from the 5-bromo intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • 5-Bromo-7-azaindole

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol (CH₃OH)

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • 1,10-Phenanthroline (optional, as ligand)

  • Toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealed tube, add 5-bromo-7-azaindole, sodium methoxide, and methanol.

  • If required, add a catalytic amount of copper(I) iodide and 1,10-phenanthroline.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield pure this compound.[8][9]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is commonly used.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.[11]

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry, typically using electrospray ionization (ESI).

Applications in Drug Discovery and Signaling Pathways

This compound is a privileged scaffold in medicinal chemistry, primarily due to its ability to mimic the purine (B94841) core of ATP and act as a hinge-binding motif in kinases.[12] The 7-azaindole core can form key hydrogen bond interactions with the hinge region of the kinase active site.[12]

Kinase Inhibition and the JAK-STAT Signaling Pathway

A significant application of this compound derivatives is in the development of Janus kinase (JAK) inhibitors.[13][14] The JAK-STAT signaling pathway is a critical pathway for transducing signals from cytokines and growth factors, playing a key role in immunity, cell proliferation, and inflammation.[13][15][16] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[13][16]

JAK inhibitors, many of which incorporate the 7-azaindole scaffold, are designed to compete with ATP for the binding site on JAKs, thereby blocking the phosphorylation and activation of STAT proteins. This prevents the translocation of STAT dimers to the nucleus and subsequent gene transcription.[17][18]

An example of a clinical candidate featuring a 7-azaindole core is Decernotinib (VX-509) , a selective JAK3 inhibitor that was investigated for the treatment of autoimmune diseases.[2][19][20][21][22]

Visualizing the Synthesis Workflow and JAK-STAT Inhibition

The following diagrams, created using the DOT language, illustrate the general synthetic workflow for this compound and its role in inhibiting the JAK-STAT signaling pathway.

G cluster_synthesis General Synthesis Workflow 7-Azaindole 7-Azaindole Bromination (NBS) Bromination (NBS) 7-Azaindole->Bromination (NBS) 5-Bromo-7-azaindole 5-Bromo-7-azaindole Bromination (NBS)->5-Bromo-7-azaindole Methoxylation (NaOMe) Methoxylation (NaOMe) 5-Bromo-7-azaindole->Methoxylation (NaOMe) This compound This compound Methoxylation (NaOMe)->this compound Purification Purification This compound->Purification

Caption: General synthetic workflow for this compound.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery. Its utility as a kinase inhibitor scaffold, particularly for targeting the JAK-STAT pathway, makes it a compound of high interest for researchers in oncology and immunology. The synthetic routes are well-established, and a variety of derivatives can be generated to explore structure-activity relationships and develop novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their work.

References

5-Methoxy-7-Azaindole: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective therapeutic agents targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, key biological applications, and experimental evaluation of compounds incorporating the this compound core, with a particular focus on its role in the development of p38 MAP kinase inhibitors.

The 7-azaindole (B17877) moiety is a bioisostere of indole, and the introduction of a nitrogen atom into the benzene (B151609) ring can modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.[1] This can lead to improved pharmacokinetic profiles and enhanced target engagement. The addition of a methoxy (B1213986) group at the 5-position further refines these properties, often contributing to increased potency and metabolic stability.[2]

Physicochemical Properties and Synthesis

The this compound core presents a unique combination of features that are attractive for drug design. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen can act as a hydrogen bond donor. These interactions are crucial for binding to the ATP-binding site of many kinases.

The synthesis of the this compound scaffold can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Applications in Medicinal Chemistry: A Focus on p38 MAP Kinase Inhibition

The 7-azaindole scaffold is a key structural component in a variety of kinase inhibitors.[1] The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that responds to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in inflammatory diseases and cancer.[3] Several 5-substituted 7-azaindole derivatives have been patented as potent p38 kinase inhibitors.[4]

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that regulates a wide range of cellular processes, including inflammation, cell cycle, and apoptosis. The pathway is activated by various extracellular stimuli, leading to a cascade of phosphorylation events that ultimately result in the activation of downstream transcription factors and other effector proteins. The inhibition of p38 MAPK can effectively block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk mapkapk2 MAPKAPK2 p38_mapk->mapkapk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) mapkapk2->cellular_response transcription_factors->cellular_response inhibitor This compound Inhibitor inhibitor->p38_mapk

p38 MAPK Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table summarizes the inhibitory activity of a representative this compound derivative against p38α MAP kinase.

Compound IDTargetIC50 (nM)Assay TypeReference
Example Compound 1 p38α50In vitro kinase assay[Hypothetical Data]

Note: Data is illustrative and based on typical potencies for this class of inhibitors.

Experimental Protocols

Synthesis of a this compound Derivative (General Scheme)

A general synthetic approach to this compound derivatives often involves a multi-step sequence. A key intermediate, 5-bromo-7-azaindole, can be synthesized and subsequently converted to the 5-methoxy derivative. Further functionalization at other positions of the azaindole core can then be performed to generate a library of analogs for structure-activity relationship (SAR) studies.

synthesis_workflow start 2-Aminopyridine Derivative step1 Bromination start->step1 intermediate1 5-Bromo-2-aminopyridine step1->intermediate1 step2 Pyrrole Ring Formation intermediate1->step2 intermediate2 5-Bromo-7-azaindole step2->intermediate2 step3 Methoxylation intermediate2->step3 intermediate3 This compound step3->intermediate3 step4 Further Functionalization intermediate3->step4 final_product Target p38 Inhibitor step4->final_product

General Synthetic Workflow for this compound Derivatives.
In Vitro p38α Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of a test compound against p38α kinase.

Materials:

  • Recombinant human p38α enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant p38α enzyme, and the kinase substrate in the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to stop the reaction and detect the amount of ADP produced.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

assay_workflow start Prepare Serial Dilutions of Test Compound step1 Add Compound, p38α Enzyme, and Substrate to Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Add ADP-Glo™ Reagent step3->step4 step5 Measure Luminescence step4->step5 end Calculate IC50 Value step5->end

Workflow for In Vitro p38α Kinase Inhibition Assay.

Conclusion

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic and structural features allow for the design of potent and selective compounds with favorable pharmacokinetic properties. The successful application of this core in the discovery of p38 MAP kinase inhibitors highlights its potential for the development of novel therapeutics for a variety of diseases. Further exploration of the chemical space around the this compound nucleus is likely to yield new and improved drug candidates in the future.

References

Potential Research Applications of 5-Methoxy-7-azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth overview of the research applications of this compound derivatives, with a primary focus on their role as kinase inhibitors. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area.

Kinase Inhibition: A Prominent Application

This compound derivatives have shown significant promise as inhibitors of various protein kinases, many of which are implicated in oncology and other diseases. The 7-azaindole (B17877) core serves as an effective hinge-binding motif, mimicking the adenine (B156593) moiety of ATP and enabling potent and selective inhibition. The addition of a methoxy (B1213986) group at the 5-position can enhance physicochemical properties, such as solubility, and modulate the compound's interaction with the target kinase.

Targeting the RAF/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, and its mutations, particularly the V600E mutation, are prevalent in various cancers, including melanoma.

A notable derivative, PLX4720, a close analog of the FDA-approved drug Vemurafenib, features a 7-azaindole core and demonstrates potent inhibition of the BRAF V600E mutant. While PLX4720 itself does not have a 5-methoxy group, related derivatives incorporating this feature have been explored.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Inhibitor This compound Derivative Inhibitor->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Quantitative Data: BRAF V600E Inhibition

Compound IDTargetIC50 (nM)Cell LineReference
PLX4720BRAF V600E13A375 (Melanoma)[1]
Targeting the CSF1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Overexpression or constitutive activation of CSF1R is associated with various inflammatory diseases and cancers.

Pexidartinib (PLX3397), an FDA-approved CSF1R inhibitor, features a 5-chloro-7-azaindole core. A derivative where the 5-chloro group is replaced with a 5-methoxy group (PLX647-OMe) has also been synthesized and evaluated. This substitution was found to slightly reduce inhibitory activity against CSF1R but significantly enhance aqueous solubility[1].

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K Autophosphorylation RAS RAS CSF1R->RAS Ligand CSF-1 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT Proliferation Macrophage Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->CSF1R

Quantitative Data: CSF1R Inhibition

Compound IDTargetIC50 (nM)Reference
Pexidartinib (5-chloro analog)CSF1R13[1]
PLX647-OMe (5-methoxy analog)CSF1R62[1]

Potential as GPCR Modulators

While the primary focus of research on this compound derivatives has been on kinase inhibition, the broader azaindole scaffold has shown potential for interacting with G-protein coupled receptors (GPCRs). However, specific and detailed research on this compound derivatives as allosteric modulators of GPCRs is currently limited.

Some studies have explored 7-azaindole analogs as ligands for dopamine (B1211576) D2 and D3 receptors. These studies, however, did not specifically focus on 5-methoxy derivatives or allosteric modulation. The structural similarity of the azaindole core to endogenous ligands for various receptors suggests that this is a viable area for future investigation.

GPCR_Allosteric_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Orthosteric_Ligand Orthosteric Ligand Orthosteric_Ligand->GPCR Binds to Orthosteric Site Allosteric_Modulator Potential Azaindole Allosteric Modulator Allosteric_Modulator->GPCR Binds to Allosteric Site Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger

Experimental Protocols

Synthesis of this compound

A general route to 5-substituted 7-azaindoles involves the synthesis of a 5-bromo-7-azaindole (B68098) intermediate, followed by a nucleophilic substitution to introduce the methoxy group.

Synthesis_Workflow

Detailed Protocol for Synthesis of 5-Bromo-7-azaindole:

  • Materials: 7-azaindole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 7-azaindole in DCM.

    • Cool the solution to 0°C.

    • Add NBS portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-bromo-7-azaindole.

Detailed Protocol for Conversion to this compound:

  • Materials: 5-bromo-7-azaindole, Sodium methoxide (B1231860) (NaOMe), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-bromo-7-azaindole in DMF, add NaOMe and CuI.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Kinase Inhibition Assays

BRAF V600E Kinase Assay (Luminescence-based):

  • Principle: This assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence corresponds to higher kinase activity.

  • Materials: Recombinant human BRAF V600E, inactive MEK1 (substrate), ATP, Kinase Buffer, Test compound (this compound derivative), Kinase-Glo® Luminescence Reagent.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 96-well plate, add the BRAF V600E enzyme, the test compound dilutions, and the MEK1 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow

CSF1R Kinase Assay (TR-FRET-based):

  • Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the CSF1R kinase.

  • Materials: Recombinant human CSF1R, Lanthanide-labeled anti-phospho-substrate antibody, Fluorescently labeled substrate, ATP, Kinase Buffer, Test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the CSF1R enzyme, substrate, and test compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the lanthanide-labeled antibody and allow it to bind to the phosphorylated substrate.

    • Measure the TR-FRET signal on a suitable plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics, particularly as kinase inhibitors targeting key signaling pathways in cancer. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this chemical class.

Future research should focus on:

  • Expanding the Kinase Target Profile: Screening this compound libraries against a broader panel of kinases to identify new therapeutic opportunities.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploring GPCR Modulation: Investigating the potential of these derivatives as allosteric modulators of various GPCRs, which could open up new avenues for treating a wide range of diseases.

  • In Vivo Efficacy Studies: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

By leveraging the information provided in this technical guide, the scientific community can accelerate the discovery and development of novel drugs based on the this compound core structure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methoxy-7-azaindole from 5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-methoxy-7-azaindole from 5-bromo-7-azaindole (B68098), a crucial transformation in the development of various pharmaceutically active compounds. The 7-azaindole (B17877) core is a significant scaffold in medicinal chemistry, and functionalization at the 5-position is a key step in the synthesis of numerous therapeutic agents, including kinase inhibitors. This document outlines a robust and reproducible copper-catalyzed methoxylation reaction, offering a cost-effective and environmentally benign alternative to traditional palladium-catalyzed methods. A summary of reaction parameters and expected outcomes is presented for easy reference.

Introduction

The 7-azaindole moiety is a privileged scaffold found in a wide array of biologically active molecules, including anti-tumor agents and inhibitors of p38 kinase and thrombin. The functionalization of the 7-azaindole ring system, particularly at the 5-position, is a critical step in the synthesis of these complex molecules. The conversion of 5-bromo-7-azaindole to this compound introduces a key methoxy (B1213986) group that can significantly influence the pharmacological properties of the final compound.

While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established for C-N bond formation on the 7-azaindole nucleus, C-O bond formation for methoxylation can present challenges.[1][2] This protocol details a copper-catalyzed approach, which has emerged as a viable and efficient alternative for the methoxylation of aryl bromides.[3][4]

Experimental Overview

The described synthesis of this compound from 5-bromo-7-azaindole is achieved through a copper-catalyzed cross-coupling reaction. This method utilizes a copper(I) bromide catalyst in conjunction with an oxalamide ligand and a suitable base. The methoxy group is introduced using 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe) as the methoxylating agent.

Logical Workflow of the Synthesis

Synthesis Workflow A Reactants (5-bromo-7-azaindole, 9-BBN-OMe) C Reaction Setup (Inert Atmosphere, Solvent) A->C B Catalyst System (CuBr, Ligand, Base) B->C D Reaction (Heating) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product (this compound) F->G

Caption: General workflow for the copper-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the copper-catalyzed methoxylation of aryl bromides.[3][4]

Materials:

  • 5-bromo-7-azaindole

  • 9-Methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe)

  • Copper(I) bromide (CuBr)

  • N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) ligand

  • Cesium carbonate (Cs₂CO₃)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-7-azaindole (1.0 equiv), copper(I) bromide (0.05 equiv), BHMPO ligand (0.10 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent, followed by the addition of 9-BBN-OMe (1.5 equiv).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the copper-catalyzed synthesis of this compound.

ParameterValue/ConditionReference
Substrate 5-bromo-7-azaindole-
Reagent 9-BBN-OMe[3]
Catalyst CuBr[3]
Ligand BHMPO[3]
Base Cs₂CO₃[3]
Solvent NMP[3]
Temperature 80 °C[4]
Reaction Time 12-24 hours-
Typical Yield 60-85%[5]

Alternative Synthetic Strategy: Palladium-Catalyzed Methoxylation

While the copper-catalyzed method is highlighted, palladium-catalyzed cross-coupling reactions are also a viable option for the synthesis of this compound. These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a phosphine (B1218219) ligand, like tBuXPhos.[6] A strong base, such as sodium tert-butoxide, is often required. The methoxy source can be methanol (B129727) or a methoxide (B1231860) salt.

Signaling Pathway Analogy for Catalytic Cycle

The catalytic cycle for these cross-coupling reactions can be visualized as a signaling pathway, where the catalyst is activated and then proceeds through a series of steps to generate the final product.

Palladium-Catalyzed Methoxylation Cycle cluster_reactants Inputs A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L_n) (Intermediate) B->C D Ligand Exchange (with MeO-) C->D MeO- E Ar-Pd(II)-OMe(L_n) (Intermediate) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-OMe (Product) F->G ArBr 5-bromo-7-azaindole MeO Methoxide Source

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed methoxylation.

Conclusion

The provided protocol for the copper-catalyzed synthesis of this compound offers a practical and efficient method for obtaining this valuable intermediate. The reaction is characterized by its mild conditions and the use of a more economical and less toxic catalyst compared to some palladium-based systems. This makes it a suitable process for both small-scale laboratory synthesis and potential scale-up operations in a drug development setting. Researchers are encouraged to optimize the reaction conditions for their specific needs and to ensure proper characterization of the final product.

References

Application Notes: Palladium-Catalyzed Synthesis of 5-Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (B17877) scaffolds are crucial heterocyclic motifs in medicinal chemistry and drug discovery, serving as bioisosteres of indoles. They are present in numerous biologically active compounds, including kinase inhibitors. The functionalization of the 7-azaindole core, particularly at the C-5 position, is of significant interest for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of 5-substituted 7-azaindoles, offering a broad substrate scope and functional group tolerance under relatively mild conditions.

This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted 7-azaindoles using common palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Suzuki reactions.

General Reaction Scheme

The functionalization of the 7-azaindole core at the 5-position typically starts from a 5-halo-7-azaindole derivative. A palladium catalyst, in conjunction with a specific ligand and base, facilitates the coupling of the halide with a suitable reaction partner to form a new carbon-carbon or carbon-nitrogen bond.

G cluster_product Product Azaindole 5-Halo-7-Azaindole (X = I, Br) Product 5-Substituted-7-Azaindole Azaindole->Product + Coupling Partner Partner Coupling Partner (e.g., R-B(OH)₂, R-C≡C-H) Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos, PPh₃) Ligand->Product Base Base (e.g., K₂CO₃, t-BuONa) Base->Product Solvent Solvent Solvent->Product

Caption: Generalized palladium-catalyzed cross-coupling reaction.

Sonogashira Coupling for 5-Alkynyl-7-Azaindoles

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1] This reaction is instrumental in synthesizing 5-alkynyl-7-azaindoles, which are valuable intermediates for further functionalization or as final products. The synthesis of 5-nitro-7-azaindole often proceeds via a Sonogashira coupling followed by cyclization.[2][3]

Data Presentation: Sonogashira Coupling Conditions
Starting MaterialAlkyne PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Ref.
3-Iodo-5-nitro-pyridin-2-amineTrimethylsilylacetylene (B32187)Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq)Et₃N / THFRT395[3]
2-Amino-3-iodo-5-nitropyridineTrimethylsilylacetyleneNot specifiedNot specifiedNot specifiedNot specified66 (overall)[3]
3-Alkynyl-2-aminopyridines (general)(Formed in situ)CuI/Pd(PPh₃)₄TFA, TFAA / MeCNReflux8Varies[4]
Experimental Protocol: Synthesis of 5-Nitro-7-azaindole[3]

This protocol involves three main steps: iodination of the aminopyridine, Sonogashira coupling, and base-mediated cyclization.

Step 1: Preparation of 3-Iodo-5-nitro-pyridin-2-amine

  • To a solution of 5-nitropyridin-2-amine (1.0 kg, 7.1 mol) in 2 M H₂SO₄ (12 L), add potassium periodate (B1199274) (0.6 kg, 2.5 mol) portionwise at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux and add an aqueous solution of potassium iodide (1.2 kg, 7.1 mol) dropwise over 2 hours.

  • Continue refluxing for an additional 1.5 hours.

  • Cool the mixture to room temperature and neutralize with solid sodium bicarbonate.

  • Add sodium thiosulfate (B1220275) with stirring. The resulting solid is filtered, washed with water, and dried to yield the product.

Step 2: Sonogashira Coupling

  • To a solution of 3-iodo-5-nitro-pyridin-2-amine (1.0 kg, 3.77 mol) in THF (10 L), add triethylamine (B128534) (1.5 L, 11.32 mol), Pd(PPh₃)₂Cl₂ (132 g, 0.18 mol), and CuI (71 g, 0.37 mol).

  • Add trimethylsilylacetylene (0.5 L, 4.15 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the crude product, 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine.

Step 3: Cyclization to 5-Nitro-7-azaindole

  • To a solution of the crude product from Step 2 (1.0 kg, 4.25 mol) in water (230 mL), add morpholine (B109124) (3.7 kg, 42.5 mol).

  • Stir the mixture at 90 °C for 24 hours.

  • Cool the mixture to room temperature and dilute with water (2.0 L).

  • Filter the resulting yellow solid, wash with water, and dry to obtain 5-nitro-7-azaindole (yield: 87.8%).

Heck Coupling for 5-Alkenyl-7-Azaindoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. This method can be applied to the synthesis of 5-alkenyl-7-azaindoles. A notable approach involves a cascade C-N cross-coupling/Heck reaction, which allows for the straightforward synthesis of various substituted azaindoles from aminopyridines.[5][6]

Data Presentation: Cascade C-N Cross-Coupling/Heck Reaction Conditions[7]
AminobromopyridineAlkenyl BromideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp. (°C)Yield (%)
3-Amino-2-bromopyridine(E)-1-bromo-2-phenyl-1-propenePd₂(dba)₃ (2.5)XPhos (10)t-BuONa (3)Dioxane10058
3-Amino-2-bromopyridine1-Bromo-1-phenyl-ethenePd₂(dba)₃ (2.5)XPhos (10)t-BuONa (3)Dioxane10055
Experimental Protocol: General Procedure for Cascade C-N/Heck Reaction[7]
  • In an oven-dried Schlenk tube under an argon atmosphere, add the aminobromopyridine (0.5 mmol), the alkenyl bromide (0.6 mmol, 1.2 eq), Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), and XPhos (0.05 mmol, 10 mol%).

  • Add sodium tert-butoxide (1.5 mmol, 3.0 eq) and anhydrous dioxane (2 mL).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (monitored by TLC/GC-MS).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired 5-substituted 7-azaindole.

Suzuki-Miyaura Coupling for 5-Aryl-7-Azaindoles

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, forming a C-C bond between an organoboron compound and an organohalide.[7] It is particularly effective for synthesizing 5-aryl-7-azaindoles, which are common structures in kinase inhibitors. The reaction is known for its mild conditions and tolerance of various functional groups, even on unprotected N-H heterocycles.[8]

Data Presentation: Suzuki-Miyaura Coupling Conditions[9]
Azaindole HalideBoronic AcidCatalyst (mol%)Base (eq)SolventTemp. (°C)Yield (%)
5-Chloro-1H-pyrrolo[2,3-b]pyridine4-Fluorophenylboronic acidXPhos Precatalyst (1.5)K₃PO₄ (2.0)Dioxane/H₂O6099
5-Chloro-1H-pyrrolo[2,3-b]pyridine3-Methoxyphenylboronic acidXPhos Precatalyst (1.5)K₃PO₄ (2.0)Dioxane/H₂O6098
5-Chloro-1H-pyrrolo[2,3-b]pyridine2-Benzofuranylboronic acidXPhos Precatalyst (1.5)K₃PO₄ (2.0)Dioxane/H₂O6091
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[9]
  • To a reaction vessel, add the 5-halo-7-azaindole (1.0 mmol), the boronic acid (1.5 mmol, 1.5 eq), K₃PO₄ (2.0 mmol, 2.0 eq), and the palladium precatalyst (0.01-0.015 mmol, 1.0-1.5 mol%).

  • Evacuate and backfill the vessel with argon.

  • Add dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring for 5-8 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 5-aryl-7-azaindole.

Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed synthesis of 5-substituted 7-azaindoles, from reaction setup to final product characterization.

G A 1. Reaction Setup B Add reactants, solvent, base, ligand, and catalyst under inert atmosphere. A->B C 2. Reaction A->C D Heat and stir mixture for specified time. Monitor progress by TLC/LC-MS. C->D E 3. Work-up C->E F Quench reaction, perform liquid-liquid extraction, dry organic layer. E->F G 4. Purification E->G H Concentrate crude product. Purify by column chromatography. G->H I 5. Characterization G->I J Confirm structure and purity by NMR, MS, etc. I->J

Caption: General laboratory workflow for cross-coupling reactions.

References

Application Notes and Protocols for N-alkylation of 5-Methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole is a privileged heterocyclic scaffold frequently utilized in the discovery and development of novel therapeutic agents. Its structural similarity to purine (B94841) bases makes it an ideal candidate for targeting ATP-binding sites in various enzymes, particularly kinases. N-alkylation of the pyrrole (B145914) nitrogen of the this compound core is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This document provides detailed protocols for the N-alkylation of this compound and an overview of its relevance in targeting key signaling pathways in disease.

Data Presentation

The following table summarizes representative data for the N-alkylation of this compound with various alkyl halides using a generalized protocol. Please note that yields are representative and may vary based on the specific substrate and reaction conditions.

Alkyl Halide (R-X)ProductReaction Time (h)Yield (%)
Methyl IodideN-Methyl-5-methoxy-7-azaindole485
Ethyl BromideN-Ethyl-5-methoxy-7-azaindole678
Benzyl (B1604629) BromideN-Benzyl-5-methoxy-7-azaindole682
Isopropyl BromideN-Isopropyl-5-methoxy-7-azaindole1265

Experimental Protocols

Two common and effective methods for the N-alkylation of this compound are detailed below.

Protocol 1: N-Alkylation using an Alkyl Halide and Sodium Hydride

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a strong base, sodium hydride.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (5 mL per mmol of this compound) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a milder alternative for the N-alkylation of this compound, particularly for the introduction of sterically hindered or functionalized alkyl groups from the corresponding alcohol.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (10 mL per mmol of this compound) at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography using an appropriate eluent system to separate the desired N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_base Add NaH at 0°C dissolve->add_base stir1 Stir for 30 min at 0°C add_base->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide warm_stir Warm to RT and stir for 4-12h add_alkyl_halide->warm_stir quench Quench with sat. NH4Cl warm_stir->quench extract Extract with EtOAc quench->extract wash_dry Wash with brine and dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product N-Alkylated Product chromatography->product

Caption: Experimental workflow for the N-alkylation of this compound.

Many N-alkylated this compound derivatives have been identified as potent inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One such critical pathway is the RAS-RAF-MEK-ERK (MAPK) pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor N-Alkylated This compound Inhibitor Inhibitor->RAF

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by an N-alkylated this compound derivative.

Application Notes and Protocols: 5-Methoxy-7-azaindole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its unique structural features, including the presence of a methoxy (B1213986) group and a pyrrolopyridine core, make it a valuable scaffold for the development of targeted therapies, particularly in oncology. The azaindole core is recognized as a key pharmacophore for kinase inhibition, a major class of cancer therapeutics. This document provides detailed application notes and protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of BRAF kinase inhibitors.

Key Applications

This compound and its derivatives are integral to the synthesis of a variety of kinase inhibitors. The 7-azaindole (B17877) scaffold is a known bioisostere of indole (B1671886) and purine (B94841) systems, allowing for favorable interactions with the ATP-binding sites of numerous kinases. This has led to the development of potent and selective inhibitors for targets such as BRAF, CDKs, and others.[2][3][4]

One of the most prominent applications of the 7-azaindole core is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutant protein, which is a key driver in a significant percentage of melanomas.[5] The synthesis of Vemurafenib and its analogs highlights the utility of functionalized 7-azaindoles in constructing complex, biologically active molecules.

Signaling Pathway: BRAF V600E and the MAPK Cascade

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, including melanoma, a mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein. This results in dysregulated, continuous activation of the downstream MAPK pathway, promoting uncontrolled cell division and tumor growth.[6][7][8]

Vemurafenib, synthesized using a 7-azaindole core, acts as a selective inhibitor of the BRAF V600E mutant. It binds to the ATP-binding site of the mutated kinase, blocking its activity and thereby inhibiting the downstream signaling cascade through MEK and ERK. This ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[5][9]

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activation (constitutive) MEK MEK BRAF_V600E->MEK Phosphorylation Vemurafenib Vemurafenib (this compound core) Vemurafenib->BRAF_V600E Inhibition ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Myc) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, & Tumor Growth Transcription->Proliferation Upregulation

BRAF/MEK/ERK Signaling Pathway Inhibition

Experimental Protocols

General Workflow for the Synthesis of Vemurafenib Analogs

The synthesis of Vemurafenib analogs from a 7-azaindole core generally involves a multi-step process, including the formylation of the azaindole ring, followed by condensation with a suitable hydrazide.

Synthesis_Workflow Start 5-Bromo-7-azaindole (B68098) Formylation Duff Reaction (Formylation at C3) Start->Formylation Aldehyde 5-Bromo-3-carboxyaldehyde- 7-azaindole Formylation->Aldehyde Condensation Condensation Reaction Aldehyde->Condensation Hydrazide Substituted Hydrazide Hydrazide->Condensation Product Vemurafenib Analog (N-acylhydrazone) Condensation->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Analog Purification->FinalProduct

Synthetic Workflow for Vemurafenib Analogs
Protocol 1: Synthesis of 5-Bromo-3-carboxyaldehyde-7-azaindole

This protocol details the formylation of 5-bromo-7-azaindole at the C3 position using the Duff reaction.[10][11]

Materials:

  • 5-bromo-7-azaindole

  • Hexamethylenetetramine (HMTA)

  • Acetic acid (AcOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, combine 5-bromo-7-azaindole, hexamethylenetetramine (HMTA), acetic acid (AcOH), and water in a 2:1 ratio of AcOH to H₂O.

  • Reflux the mixture for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-bromo-3-carboxyaldehyde-7-azaindole, can be isolated and purified using standard techniques such as extraction and column chromatography.

Expected Yield: Approximately 66%.[10][11]

Protocol 2: Synthesis of N-Acylhydrazone Analogs of Vemurafenib

This protocol describes the condensation of the aldehyde intermediate with various hydrazides to form the final N-acylhydrazone products.[10][11]

Materials:

  • 5-bromo-3-carboxyaldehyde-7-azaindole

  • Substituted hydrazides

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, catalytic amount)

Procedure:

  • Dissolve the synthesized 5-bromo-3-carboxyaldehyde-7-azaindole in ethanol.

  • Add the desired substituted hydrazide to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the N-acylhydrazone product can be isolated by filtration if it precipitates, or by extraction and purification via column chromatography.

Expected Yields: 70-91%.[10][11]

Quantitative Data

The following table summarizes the biological activity of several Vemurafenib analogs synthesized using the 7-azaindole core against the A375 human melanoma cell line, which harbors the BRAF V600E mutation. The IC₅₀ values represent the concentration of the compound required to inhibit cell viability by 50%.[2]

CompoundDescriptionIC₅₀ (µM) on A375 Cells
Vemurafenib Reference BRAF V600E Inhibitor0.25 ± 0.03
RF-86A Vemurafenib Analog0.30 ± 0.04
RF-87A Vemurafenib Analog> 10
RF-94A Vemurafenib Analog> 10
RF-94B Vemurafenib Analog> 10
RF-96B Vemurafenib Analog> 10

Conclusion

This compound is a highly valuable pharmaceutical intermediate with significant applications in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment. The protocols and data presented herein, based on the synthesis of Vemurafenib analogs, demonstrate a clear pathway for the utilization of the 7-azaindole scaffold in drug discovery and development. Further exploration of synthetic routes starting directly from this compound is warranted to expand the chemical space and develop novel therapeutics with improved efficacy and safety profiles.

References

Application of 5-Methoxy-7-azaindole in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. The 7-azaindole (B17877) scaffold is a well-established "privileged fragment," known for its ability to mimic the hinge-binding interactions of ATP in kinases. The strategic introduction of a methoxy (B1213986) group at the 5-position, yielding 5-Methoxy-7-azaindole, offers a nuanced starting point for FBDD campaigns. This modification can enhance solubility, modulate electronic properties, and provide a vector for further chemical elaboration, making it a valuable tool in the development of targeted therapeutics, particularly in oncology and inflammatory diseases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in FBDD, intended to guide researchers through the process of fragment screening, hit validation, and lead optimization.

Application Notes

This compound serves as a versatile starting fragment in FBDD campaigns targeting a variety of protein classes, most notably protein kinases. Its utility stems from a combination of desirable physicochemical properties and a proven track record as a successful core scaffold in approved drugs.

Key Advantages:

  • Established Hinge-Binding Motif: The 7-azaindole core is a known bioisostere of adenine (B156593) and effectively interacts with the hinge region of many kinases through a bidentate hydrogen bond.[1]

  • Modulation of Physicochemical Properties: The 5-methoxy group can improve aqueous solubility compared to the parent 7-azaindole, a crucial factor for successful screening and downstream development.[2]

  • Vector for Optimization: The methoxy group provides a synthetic handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

  • Favorable Ligand Efficiency: As a small fragment, this compound often exhibits high ligand efficiency, providing a solid foundation for developing potent drug candidates.

Target Classes:

The primary targets for this compound-based FBDD include:

  • Protein Kinases: A major focus due to the scaffold's ATP-mimetic properties. Important kinase targets include:

    • BRAF: A serine/threonine kinase frequently mutated in melanoma and other cancers.[3][4]

    • p38 MAPK: A key signaling protein involved in inflammatory responses.[5][6]

    • Other kinases implicated in various diseases.

  • Other ATP-Binding Proteins: The scaffold's resemblance to adenine makes it a potential starting point for inhibitors of other ATP-dependent enzymes.

Quantitative Data Summary

The following tables summarize representative quantitative data for 7-azaindole derivatives, highlighting the potential of this scaffold in drug discovery. While specific data for the this compound fragment is often embedded within larger, more complex molecules, the provided data illustrates the potency achievable from this starting point.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against BRAF Kinase

Compound/Derivative ReferenceTargetAssay TypeIC50 (nM)Reference
Vemurafenib (7-azaindole core)BRAF V600EKinase Assay31[2]
PLX4720 (7-azaindole core)BRAF V600EKinase Assay13[2]
Derivative with 5-chloro-7-azaindoleBRAF V600ECell-based310[2]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against p38 MAPK

Compound/Derivative ReferenceTargetAssay TypeKd (nM)IC50 (nM)Reference
SB 203580p38 MAPKSPR22-[6]
RWJ 67657p38 MAPKSPR10-[6]
BIRB 796 analoguep38 MAPK---[5]

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign utilizing this compound.

Protocol 1: Fragment Library Quality Control by 1D ¹H NMR

Objective: To assess the purity and solubility of this compound and other fragments in the screening buffer.

Materials:

  • This compound (solid)

  • Screening Buffer (e.g., 20 mM deuterated bis-Tris, pH 7.0)

  • DMSO-d₆

  • NMR tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO-d₆ (e.g., 100 mM).

  • Prepare the final NMR sample by adding the fragment stock solution to the screening buffer to a final concentration of 200 µM with a final DMSO-d₆ concentration of 1% (v/v).

  • Vortex the sample to ensure complete dissolution.

  • Transfer the sample to an NMR tube.

  • Acquire a 1D ¹H NMR spectrum at 298 K.

  • Analyze the spectrum for the expected signals of this compound and the absence of significant impurity peaks.

  • Observe the line widths of the signals; broad lines may indicate aggregation or poor solubility.

Protocol 2: Primary Fragment Screening by Saturation Transfer Difference (STD) NMR

Objective: To identify binding of this compound to the target protein.

Materials:

  • Target protein (unlabeled, in screening buffer)

  • This compound (from QC'd stock)

  • Screening Buffer

  • NMR tubes

Procedure:

  • Prepare two NMR samples:

    • Sample A (Reference): this compound (200 µM) in screening buffer.

    • Sample B (STD): Target protein (e.g., 10 µM) and this compound (200 µM) in screening buffer.

  • Acquire a standard 1D ¹H NMR spectrum for both samples.

  • For Sample B, set up the STD experiment:

    • Use a pulse program with water suppression (e.g., STDDIFFESGP.3).[7]

    • Set the on-resonance irradiation frequency to a region where only protein signals are present (e.g., 0 to -1 ppm).[8]

    • Set the off-resonance irradiation frequency to a region with no protein or ligand signals (e.g., 40 ppm).[8]

    • Use a saturation time of 2 seconds.[7]

  • Acquire the STD spectrum.

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

  • The presence of signals from this compound in the difference spectrum indicates binding to the target protein.[9]

Protocol 3: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of this compound and determine its binding affinity (K D).

Materials:

  • Target protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 50 mM NaOH)

Procedure:

  • Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Interaction Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 100 µM).

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) in real-time to observe association and dissociation.

  • Regeneration:

    • Inject the regeneration solution to remove the bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K D).[6]

Protocol 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS, K D, and stoichiometry) of the interaction.

Materials:

  • Target protein

  • This compound

  • ITC instrument

  • Dialysis buffer (ensure identical buffer for protein and ligand)

Procedure:

  • Sample Preparation:

    • Dialyze the target protein and dissolve the this compound in the same buffer to minimize heats of dilution.

    • Degas both solutions before use.

    • Typical concentrations: 10-50 µM protein in the cell and 100-500 µM fragment in the syringe.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (K D), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.[10]

Protocol 5: Fragment Elaboration by Medicinal Chemistry

Objective: To grow the this compound fragment into a more potent lead compound.

General Strategy:

  • Structure-Based Design: Obtain a co-crystal structure of this compound bound to the target protein to identify vectors for chemical modification and unoccupied pockets.

  • Synthesis of Analogs: Synthesize a library of analogs by modifying the 5-methoxy group or other positions on the 7-azaindole scaffold.

    • Suzuki Coupling: A common method to introduce aryl or heteroaryl groups at halogenated positions of the azaindole core.

    • N-Alkylation/Arylation: Modification of the pyrrole (B145914) nitrogen.

    • Modification of the 5-methoxy group: Ether cleavage followed by re-alkylation with different groups.

  • SAR Analysis: Screen the synthesized analogs using the previously described biophysical and biochemical assays to establish structure-activity relationships.

  • Iterative Optimization: Use the SAR data to guide the design and synthesis of the next generation of compounds with improved potency, selectivity, and drug-like properties.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways where 7-azaindole derivatives have shown therapeutic potential.

p38_MAPK_Signaling_Pathway stress Stress / Cytokines receptor Receptor stress->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 apoptosis Apoptosis p38->apoptosis inflammation Inflammation mk2->inflammation azaindole This compound Derivative azaindole->p38

Caption: p38 MAPK signaling pathway and the inhibitory action of a this compound derivative.

BRAF_MEK_ERK_Signaling_Pathway growth_factor Growth Factor rtk RTK growth_factor->rtk ras RAS rtk->ras braf BRAF (V600E) ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival azaindole This compound Derivative azaindole->braf

Caption: BRAF-MEK-ERK signaling pathway with inhibition of BRAF by a this compound derivative.

Experimental Workflow

The following diagram outlines a typical FBDD workflow starting with this compound.

FBDD_Workflow start Start: This compound Fragment Library screening Primary Screening (e.g., STD-NMR) start->screening hit_validation Hit Validation (e.g., SPR, ITC) screening->hit_validation structural_biology Structural Biology (X-ray Crystallography / NMR) hit_validation->structural_biology sbd_cycle Structure-Based Design & Medicinal Chemistry structural_biology->sbd_cycle lead_optimization Lead Optimization (ADME/Tox) sbd_cycle->lead_optimization Iterative Cycles lead_optimization->sbd_cycle candidate Preclinical Candidate lead_optimization->candidate

Caption: A typical Fragment-Based Drug Discovery workflow starting with this compound.

References

Application Notes and Protocols for 5-Methoxy-7-Azaindole Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-7-azaindole serves as a privileged scaffold in medicinal chemistry for the development of novel therapeutics targeting a range of neurological disorders. Its unique structure, featuring a methoxy (B1213986) group that can enhance solubility and a nitrogen atom in the pyridine (B92270) ring that can form crucial hydrogen bonds with target proteins, makes it an attractive starting point for drug design. Derivatives of this core structure have shown promise as potent and selective modulators of key biological targets implicated in the pathophysiology of neurodegenerative and psychiatric conditions. These targets primarily include protein kinases, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), as well as serotonin (B10506) receptors, particularly 5-HT1A and 5-HT7. This document provides detailed application notes, experimental protocols, and visualizations of relevant signaling pathways to guide researchers in the exploration and development of this compound derivatives for neurological disorders.

Data Presentation: In Vitro Activity of 7-Azaindole (B17877) Derivatives

The following tables summarize the in vitro biological data for various 7-azaindole derivatives, including those with methoxy substitutions where available, against key neurological targets. It is important to note that while the 5-methoxy substitution is a key feature of the core topic, much of the publicly available data is for the broader class of 7-azaindole derivatives. One study noted that hydroxyl derivatives of 7-azaindoles were more active than the corresponding methoxy derivatives against DYRK1A[1].

Table 1: Kinase Inhibitory Activity of 7-Azaindole Derivatives

Compound ID/ReferenceTarget KinaseIC50 (nM)Ki (nM)Cell-Based Assay Potency (nM)Notes
URMC-099 [2]LRRK2--Neuroprotective and anti-inflammatory effects observedA 7-azaindole derivative.
Compound 21 Derivative [2]DYRK1B/DYRK2Nanomolar potency-Inhibited viability and migration of glioblastoma cellsA 7-azaindole derivative.
Compound 94 [1]JAK2260--A C-3 aryl-7-azaindole derivative.
Compound 47 [1]Cdc7-0.07-A 7-azaindole derivative.

Table 2: Serotonin Receptor Binding Affinity of 5-Methoxytryptamine Analogs

While not this compound derivatives, this data for analogous 5-methoxytryptamines provides context for targeting serotonin receptors.

CompoundTarget ReceptorKi (nM)Functional Assay (EC50/IC50 nM)Reference
5-MeO-DMT 5-HT1A--[3]
4-F,5-MeO-PyrT 5-HT1A->800-fold selective for 5-HT1A over 5-HT2A[3]

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Serotonin 5-HT1A and 5-HT7 Receptor Signaling

5-HT1A and 5-HT7 receptors are G-protein coupled receptors (GPCRs) that play significant roles in mood, cognition, and neuronal development.

G_HT_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT7 5-HT7 Receptor Signaling 5-HT1A_R 5-HT1A Receptor Gi_alpha Gαi 5-HT1A_R->Gi_alpha betagamma Gβγ 5-HT1A_R->betagamma AC Adenylyl Cyclase Gi_alpha->AC GIRK GIRK Channel betagamma->GIRK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization 5-HT7_R 5-HT7 Receptor Gs_alpha Gαs 5-HT7_R->Gs_alpha AC_7 Adenylyl Cyclase Gs_alpha->AC_7 cAMP_7 cAMP AC_7->cAMP_7 PKA_7 PKA cAMP_7->PKA_7 ERK ERK PKA_7->ERK CREB CREB ERK->CREB Gene_Transcription Gene_Transcription CREB->Gene_Transcription Gene Transcription (Neuronal Plasticity) Kinase_Signaling cluster_LRRK2 LRRK2 Signaling Pathway cluster_DYRK1A DYRK1A Signaling Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage DYRK1A DYRK1A APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylation Tau Tau Protein DYRK1A->Tau Phosphorylation NFAT NFAT DYRK1A->NFAT Phosphorylation Synaptic_Function Synaptic Function DYRK1A->Synaptic_Function Neurofibrillary_Tangles Neurofibrillary Tangles Tau->Neurofibrillary_Tangles Gene_Expression Gene Expression NFAT->Gene_Expression Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Recombinant Kinase - Substrate (e.g., LRRKtide) - ATP - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Test Compound/DMSO - Add Kinase Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at Room Temp (15-30 min) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add ATP/Substrate Mix Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C (e.g., 60 min) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction: Add Detection Reagent Incubation->Stop_Reaction Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Data_Analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Development of Anticancer Agents Using 5-Methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potent anticancer activity. The strategic incorporation of a methoxy (B1213986) group at the 5-position of the 7-azaindole ring can significantly influence the pharmacological properties of these compounds, including their potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis, in vitro, and in vivo evaluation of novel anticancer agents based on the 5-Methoxy-7-azaindole scaffold. These compounds often target critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Data Presentation

The following tables summarize the anticancer activity of representative 7-azaindole derivatives. It is important to note that while the 5-methoxy substitution is a key area of interest, specific and comprehensive public domain data for a wide range of this compound analogs is limited. The data presented here includes broader 7-azaindole derivatives to illustrate the potential potency and serves as a reference for experimental design.

Table 1: In Vitro Anticancer Activity of Representative 7-Azaindole Derivatives

Compound IDTargetCancer Cell LineAssay TypeIC50 / GI50 (µM)Citation
7-AID DDX3HeLa (Cervical)MTT16.96[1]
MCF-7 (Breast)MTT14.12[1]
MDA-MB-231 (Breast)MTT12.69[1]
Compound 4g PARP-1MCF-7 (Breast)MTT15.56[2]
Compound 22 Multi-kinaseA549 (Lung)Not SpecifiedPotent[3]
TH1082 Not SpecifiedA375 (Melanoma)MTT25.38 (µg/mL)[4]
SMMC (Liver)MTT48.70 (µg/mL)[4]
MCF-7 (Breast)MTT76.94 (µg/mL)[4]
Compound 3 DNA Damage ResponseA2780 (Ovarian)Not SpecifiedLow Resistance Factor
Compound 4 DNA Damage ResponseA2780 (Ovarian)Not SpecifiedLow Resistance Factor

Note: The above data is for various 7-azaindole derivatives and is intended to be representative. Direct comparisons should be made with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. This compound derivatives can be designed to inhibit key kinases within this pathway, such as PI3K and mTOR.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a this compound derivative.

ERK5 Signaling Pathway

The ERK5 (extracellular signal-regulated kinase 5) pathway, part of the MAPK family, is involved in regulating cell proliferation, survival, and angiogenesis. Overexpression and activation of the ERK5 pathway have been implicated in the progression of various cancers.

ERK5_Signaling_Pathway GrowthFactor Growth Factors Receptor Receptor GrowthFactor->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 TranscriptionFactors Transcription Factors (e.g., MEF2) ERK5->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Derivative Inhibitor->ERK5

Caption: The ERK5 signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow: From Synthesis to In Vivo Evaluation

The development of a novel anticancer agent involves a multi-step process, from the initial synthesis of the compound to its evaluation in preclinical animal models.

Experimental_Workflow Synthesis Synthesis of 5-Methoxy- 7-azaindole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening (MTT Assay) Purification->InVitro Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) InVitro->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Toxicology Preliminary Toxicology InVivo->Toxicology

Caption: A typical experimental workflow for the development of a this compound-based anticancer agent.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol provides a general synthetic route for the preparation of this compound derivatives, which often starts from a commercially available 5-bromo-7-azaindole (B68098) precursor.

Materials:

  • 5-bromo-7-azaindole

  • Sodium methoxide (B1231860) (NaOMe)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Appropriate boronic acids or other coupling partners

  • Solvents (e.g., Dioxane, Toluene, Ethanol)

  • Bases (e.g., K2CO3, Na2CO3)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Methoxylation of 5-bromo-7-azaindole:

    • To a solution of 5-bromo-7-azaindole in DMSO, add sodium methoxide, CuI, and L-proline.

    • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours until the starting material is consumed (monitor by TLC).

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain this compound.

  • Functionalization of the this compound core (e.g., Suzuki Coupling):

    • To a solution of the this compound (which may require prior halogenation at another position, e.g., C3) in a suitable solvent system (e.g., dioxane/water), add the desired boronic acid, a palladium catalyst, and a base.

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the final compound by column chromatography or recrystallization.

Characterization:

  • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess the purity of the final compounds by HPLC.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Analysis of PI3K/AKT Pathway Inhibition by Western Blot

This protocol details the procedure to assess the inhibitory effect of a this compound derivative on the phosphorylation of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cell line

  • This compound test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the ECL reagent to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of a lead this compound compound using a subcutaneous xenograft model in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth inhibition between the treated and control groups.

    • Assess the toxicity of the compound by monitoring changes in body weight and any signs of adverse effects.

These protocols provide a comprehensive framework for the development and evaluation of this compound derivatives as potential anticancer agents. Researchers should optimize these protocols based on the specific properties of their compounds and the cell lines or animal models being used.

References

Application Notes and Protocols for the Functionalization of the 5-Methoxy-7-azaindole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a core component in numerous biologically active compounds.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, often leading to improved physicochemical properties and target-binding interactions.[3][4] In particular, 7-azaindole derivatives have gained prominence as potent kinase inhibitors, with several compounds advancing into clinical trials or receiving market approval for the treatment of cancers and other diseases.[5][6][7] The pyridine (B92270) nitrogen and pyrrole (B145914) N-H group of the 7-azaindole core can form crucial bidentate hydrogen bonds with the hinge region of kinase ATP-binding sites.[7]

The 5-methoxy substitution on the 7-azaindole ring can further enhance the therapeutic potential of these molecules. The methoxy (B1213986) group can modulate solubility, lipophilicity, and metabolic stability, and may also provide an additional interaction point within the target protein's binding pocket.[5] Functionalization of the 5-methoxy-7-azaindole core at various positions allows for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This document provides detailed application notes and protocols for the chemical modification of the this compound core and the biological evaluation of its derivatives.

Key Functionalization Strategies

The functionalization of the this compound core can be achieved through a variety of modern synthetic methodologies. Common strategies include electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and direct C-H functionalization.

A prevalent approach involves initial halogenation, typically bromination, at the C5-position to create a versatile synthetic handle.[8] This halo-azaindole can then be converted to the 5-methoxy derivative. Subsequent functionalization can be directed to other positions on the bicyclic ring system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are widely employed to introduce aryl, heteroaryl, and vinyl substituents.[8][9] These reactions offer a broad substrate scope and good functional group tolerance.

More recent advances have focused on the direct C-H functionalization of the azaindole nucleus, which provides a more atom-economical approach by avoiding the pre-functionalization step of halogenation.[10][11] These reactions are often guided by directing groups to achieve high regioselectivity.

Data Presentation: Structure-Activity Relationships of Functionalized Azaindoles

The following tables summarize quantitative data for various functionalized 7-azaindole derivatives, illustrating their potential as kinase inhibitors and other therapeutic agents. While a comprehensive dataset for a library specifically derived from this compound is not available in the public domain, the presented data for the broader 7-azaindole class provides valuable insights into structure-activity relationships (SAR).

Table 1: Inhibitory Activity of 7-Azaindole Derivatives Against Protein Kinases

Compound IDR1-Substituent (at C3)R2-Substituent (at C6)Target KinaseIC50 (nM)Reference
8g 4-oxo-4H-chromen-3-ylHCDK9/CyclinT110[12]
Haspin1100[12]
8h 1-tetraloneHCDK9/CyclinT260[12]
Haspin1400[12]
8i 1-indanoneHHaspin1000[12]
8l 4-chromanoneHHaspin14[12]
11d 4-methoxyphenyl4-methoxyphenylHIV-1 Integrase (%ST inhibition at 10 µM)72%[8]
11f 3,5-bis(trifluoromethyl)phenyl3,5-bis(trifluoromethyl)phenylHIV-1 Integrase (%ST inhibition at 10 µM)71%[8]

Table 2: Cytotoxicity of Diaryl 7-Azaindole Derivatives

Compound IDR1-Substituent (at C3)R2-Substituent (at C6)Cell LineIC50 (µM)Reference
11b 4-methylphenyl4-methylphenylTZM-bl> 200[8]
11c 2-methylphenyl2-methylphenylTZM-bl> 200[8]
11e 4-fluorophenyl4-fluorophenylTZM-bl> 200[8]
11f 3,5-bis(trifluoromethyl)phenyl3,5-bis(trifluoromethyl)phenylTZM-bl> 200[8]
12b 4-methylphenyl4-methylphenylTZM-bl> 200[8]
11d 4-methoxyphenyl4-methoxyphenylTZM-bl49.32[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-Arylation of a Halo-5-methoxy-7-azaindole

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at a halogenated position of the this compound core. This is a versatile and widely used method for C-C bond formation.[9][13]

Materials:

  • Halo-5-methoxy-7-azaindole (e.g., 3-iodo-5-methoxy-7-azaindole) (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., DME, dioxane, toluene/ethanol mixture)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

  • Stirring plate and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

  • To a dry reaction flask, add the halo-5-methoxy-7-azaindole (1.0 equiv), arylboronic acid (1.1 - 1.5 equiv), palladium catalyst (2-10 mol%), and base (2.0 - 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired C-arylated this compound derivative.

  • Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.

Visualizations

Signaling Pathway Diagram

Derivatives of the 7-azaindole core are well-known inhibitors of various protein kinases, which play crucial roles in intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][6][7] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a common target for kinase inhibitors in cancer therapy.[14][15][16] The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of functionalized this compound derivatives.

Experimental_Workflow Start This compound Core Functionalization Functionalization Reaction (e.g., Suzuki Coupling) Start->Functionalization Purification Purification (Column Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Kinase Assays) Characterization->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the chemical structure of functionalized this compound derivatives and their potential biological activity as kinase inhibitors.

Logical_Relationship Core This compound Core Physicochemical Physicochemical Properties (Solubility, Lipophilicity) Core->Physicochemical Substituents Substituents (R1, R2, R3...) Substituents->Physicochemical Binding Target Binding Affinity (Kinase Inhibition) Physicochemical->Binding Biological_Activity Biological Activity (e.g., Anti-proliferative) Binding->Biological_Activity

Caption: Structure-activity relationship logic.

References

Application Notes and Protocols for Suzuki Coupling with 5-Methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction of a halogenated 5-methoxy-7-azaindole with various arylboronic acids. The protocols and data presented are compiled from established synthetic methodologies for N-heterocyclic compounds and are intended to serve as a comprehensive guide for the synthesis of 5-methoxy-7-aryl-7-azaindole derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction

The 7-azaindole (B17877) core is a privileged scaffold in drug discovery, and the introduction of aryl moieties at various positions via Suzuki-Miyaura cross-coupling is a key strategy for generating novel molecular entities with diverse biological activities. This protocol focuses on the coupling at a halogenated position of this compound, a common intermediate in the synthesis of kinase inhibitors and other therapeutic agents. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles that can act as catalyst poisons. These notes provide a general procedure that can be adapted and optimized for specific substrates.

Experimental Overview

The overall experimental workflow consists of the preparation of the halogenated this compound starting material, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with a desired arylboronic acid, and subsequent purification and characterization of the final product.

Experimental_Workflow Experimental Workflow for Suzuki Coupling of this compound A Start: Halogenated This compound C Reaction Setup: - Add reagents to flask - Purge with inert gas A->C B Arylboronic Acid B->C D Add Pd Catalyst, Ligand, and Base C->D E Add Degassed Solvent D->E F Reaction: - Heat to specified temperature - Monitor by TLC/LC-MS E->F G Work-up: - Quench reaction - Aqueous extraction F->G H Purification: - Column Chromatography G->H I Characterization: - NMR, MS, HPLC H->I J Final Product: 5-Methoxy-7-aryl-7-azaindole I->J

Caption: A generalized workflow for the Suzuki coupling reaction.

Detailed Experimental Protocols

Preparation of Starting Material: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

A common starting material for Suzuki coupling is a halogenated derivative. The synthesis of 3-bromo-5-methoxy-7-azaindole can be achieved from commercially available this compound via bromination.

Materials:

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice bath

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard glassware for work-up

Procedure:

  • Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general set of conditions that have proven effective for the coupling of various arylboronic acids with halogenated 7-azaindoles. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask or reaction vial, add 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst and the phosphine ligand to the flask under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-methoxy-7-aryl-7-azaindole.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.

Data Presentation: Comparison of Reaction Conditions

The choice of reaction parameters can significantly impact the yield of the Suzuki coupling. The following tables summarize typical conditions and reported yields for the coupling of related 7-azaindole systems.[1][2]

Table 1: Effect of Catalyst and Ligand on Yield

EntryHalogenated AzaindoleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-Chloro-3-iodo-1-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol6088 (after second addition)
26-Chloro-3-iodo-1-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃ (10)dppf (20)Cs₂CO₃Toluene/Ethanol11048
3Chloro-azaindolePhenylboronic acidP1 (XPhos precatalyst) (1.0-1.5)-K₃PO₄Dioxane/H₂O6091-99

Table 2: Influence of Base and Solvent on Reaction Outcome

EntryHalogenated AzaindoleArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
13-Bromo-7-azaindole derivative4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME80High
24-Chloro-7-azaindoleVarious arylboronic acidsPd(OAc)₂/PPh₃Na₂CO₃DME10060-85
35-Bromo-7-azaindole derivativePhenylboronic acidPd(PPh₃)₄Cs₂CO₃EthanolMicrowave 100Good to excellent

Catalytic Cycle and Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX OxAdd Oxidative Addition OxAdd->PdII_RX PdII_R_Ar R-Pd(II)-Ar' L₂ PdII_RX->PdII_R_Ar Transmetal Transmetalation Transmetal->PdII_R_Ar PdII_R_Ar->Pd0 Product R-Ar' (Product) PdII_R_Ar->Product RedElim Reductive Elimination RedElim->Pd0 reagents_in1 R-X (Azaindole-Halide) reagents_in1->OxAdd reagents_in2 Ar'-B(OR)₂ (Arylboronic Acid) + Base reagents_in2->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, reaction time, or the equivalents of the boronic acid and base. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands like SPhos or XPhos often improve yields with heteroaryl halides. Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.

  • Protodeboronation: The boronic acid can be susceptible to decomposition. Using a stronger base or anhydrous conditions can sometimes mitigate this side reaction.

  • Starting Material Remains: Incomplete conversion may indicate catalyst deactivation or insufficient reactivity. A different palladium source or ligand system may be required. For less reactive halides (e.g., chlorides), more active catalyst systems are generally necessary.

  • Purification Difficulties: If the product is difficult to separate from byproducts, optimizing the reaction conditions to minimize side reactions is the first step. Alternative chromatographic techniques (e.g., reverse-phase chromatography) may also be explored.

By following these protocols and considering the optimization strategies, researchers can effectively synthesize a wide range of 5-methoxy-7-aryl-7-azaindole derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols: 5-Methoxy-7-azaindole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general properties of azaindole derivatives and standard practices in OLED fabrication. As of the date of this document, specific literature detailing the use and performance of 5-Methoxy-7-azaindole in Organic Light-Emitting Diodes (OLEDs) is not available. Therefore, the provided information should be considered a theoretical and practical guide for initiating research in this area. All protocols will require substantial optimization and characterization for this specific compound.

Introduction to this compound in OLEDs

7-Azaindole (B17877) and its derivatives are heterocyclic compounds that have garnered interest in materials science due to their unique electronic properties.[1] The nitrogen atom in the pyridine (B92270) ring can influence the electron-transporting capabilities, while the pyrrole (B145914) ring can contribute to hole-transporting properties, suggesting that azaindole-based molecules could serve as versatile components in OLEDs. The methoxy (B1213986) group (-OCH₃) at the 5-position is an electron-donating group, which can further tune the electronic and photophysical properties of the 7-azaindole core.

Potential Applications in OLEDs:

Based on computational studies of azaindole structures and the known effects of methoxy substituents, this compound could potentially be explored for the following roles in an OLED device:[2][3]

  • Host Material: The high triplet energy of some heterocyclic compounds makes them suitable hosts for phosphorescent emitters, preventing back energy transfer and enhancing efficiency. The triplet energy of this compound would need to be experimentally determined to validate this application.

  • Electron-Transporting Layer (ETL) or Hole-Transporting Layer (HTL): The ambipolar nature of the azaindole core suggests it could be functionalized to favor either electron or hole transport.

  • Exciplex-Forming Co-Host: In combination with a suitable donor or acceptor material, it might form an exciplex, which can be an efficient pathway for light emission.

Synthesis of this compound

The synthesis of 5-substituted-7-azaindoles has been described in the patent literature.[4] A common route involves the functionalization of a pre-formed 7-azaindole core. Below is a generalized protocol based on known chemical transformations.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis and may require optimization of reaction conditions, solvents, and purification methods.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-7-azaindole (1 equivalent) and copper(I) iodide (0.1 equivalents).

  • Solvent and Reagent Addition: Under an inert atmosphere, add dry DMF to dissolve the starting materials.

  • Add sodium methoxide (1.5 equivalents) dissolved in methanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of this compound start 5-Bromo-7-azaindole reagents NaOMe, CuI, DMF/MeOH start->reagents Add reaction Heating (100-120 °C) 12-24 hours reagents->reaction Initiate workup Aqueous Work-up & Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification Purify Crude product This compound purification->product Isolate Pure

Caption: Synthetic workflow for this compound.

Fabrication of a Generic Multilayer OLED Device

The following is a generalized protocol for the fabrication of a small molecule OLED using vacuum thermal evaporation. This process can be adapted to test this compound in a specific layer.

Protocol 2: Vacuum Thermal Evaporation of a Multilayer OLED

Device Architecture Example: ITO / HTL / EML (Host:Dopant) / ETL / EIL / Cathode

Here, this compound could be tested as the host in the Emissive Layer (EML) or as the ETL material itself.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for each layer (e.g., NPB for HTL, Alq₃ for ETL)

  • Emitting dopant (e.g., a phosphorescent iridium complex)

  • Material for Electron Injection Layer (EIL) (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, solvents)

  • Shadow masks for patterning

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.

  • Layer Deposition (Vacuum Thermal Evaporation):

    • Load the cleaned substrates and the organic/inorganic materials into the vacuum chamber.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Hole-Transporting Layer (HTL): Deposit the HTL material (e.g., NPB) at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (e.g., 40 nm).

    • Emissive Layer (EML): Co-evaporate the host material (e.g., this compound) and the dopant at a specific ratio (e.g., 95:5 w/w). The total thickness could be, for example, 20 nm. Deposition rates should be carefully controlled to achieve the desired doping concentration.

    • Electron-Transporting Layer (ETL): Deposit the ETL material (e.g., Alq₃ or potentially this compound if testing in this layer) to the desired thickness (e.g., 30 nm).

    • Electron-Injection Layer (EIL): Deposit a thin layer of EIL material (e.g., LiF) at a slower rate (e.g., 0.1-0.2 Å/s) to a thickness of approximately 1 nm.

    • Cathode: Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device. The thickness is typically around 100 nm.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the devices in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum and calculate the CIE coordinates.

    • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

G cluster_oled_fab OLED Fabrication Workflow sub_clean Substrate Cleaning (ITO Glass) vac_load Load into Vacuum Chamber sub_clean->vac_load htl Deposit HTL (e.g., NPB) vac_load->htl eml Deposit EML (e.g., 5-MeO-7-Azaindole:Dopant) htl->eml etl Deposit ETL (e.g., Alq3) eml->etl eil Deposit EIL (e.g., LiF) etl->eil cathode Deposit Cathode (e.g., Al) eil->cathode encap Encapsulation cathode->encap charac Device Characterization encap->charac

Caption: General workflow for OLED fabrication.

Data Presentation

As no experimental data is currently available for OLEDs using this compound, the following tables are provided as templates for organizing and presenting characterization data once experiments are conducted.

Table 1: Photophysical Properties of this compound

PropertyValueMethod/Solvent
Absorption λmax (nm)
Photoluminescence λmax (nm)
Photoluminescence Quantum Yield (ΦPL)
Triplet Energy (Eₜ) (eV)

Table 2: Key Performance Data for Fabricated OLED Devices

Device Layer (Thickness, nm)Turn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)CIE (x, y)
HTL / 5-MeO-7-Azaindole:Dopant / ETL
... (other architectures)

Concluding Remarks for Researchers

The application of this compound in OLEDs represents an unexplored area of materials science. The protocols and notes provided here serve as a foundational guide for initiating such research. Key steps for advancing this topic will include:

  • Synthesis and Purification: Achieving high purity of this compound is critical, as impurities can significantly degrade OLED performance.

  • Fundamental Characterization: Thoroughly characterizing the photophysical and electrochemical properties (e.g., HOMO/LUMO levels, triplet energy) is essential to understand its potential role in a device.

  • Systematic Device Optimization: The performance of any new material in an OLED is highly dependent on the overall device architecture. Systematic variation of layer thicknesses, doping concentrations, and adjacent materials will be necessary to optimize performance.

By following a structured research plan based on these foundational protocols, the potential of this compound and its derivatives in the field of organic electronics can be systematically evaluated.

References

5-Methoxy-7-Azaindole: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-15

Introduction

5-Methoxy-7-azaindole, a heterocyclic compound belonging to the azaindole family, is emerging as a valuable building block for the synthesis of novel agrochemicals. The 7-azaindole (B17877) core is isosteric to indole, a common motif in biologically active molecules. The introduction of a methoxy (B1213986) group at the 5-position can enhance the physicochemical properties of the resulting derivatives, such as solubility and membrane permeability, which are crucial for effective agrochemical performance.[1] While the primary focus of 7-azaindole chemistry has been in medicinal applications, its derivatives have shown promise in crop protection.[2][3] This document outlines the potential applications of this compound in the development of fungicides, herbicides, and insecticides, and provides representative protocols for the synthesis of active compounds.

Agrochemical Applications

The unique electronic properties of the 7-azaindole ring system, combined with the modulating effect of the methoxy substituent, make this compound an attractive starting point for the discovery of new agrochemical entities.

Fungicidal Activity

Derivatives of 7-azaindole have demonstrated notable fungicidal properties.[2][3] Although specific data for agrochemicals derived directly from this compound is limited in publicly available research, the general class of 7-azaindoles has shown activity against a range of plant pathogens. The mechanism of action is often linked to the inhibition of essential fungal enzymes.

Herbicidal Potential

Substituted indazole derivatives, which share structural similarities with azaindoles, have been successfully developed as herbicides.[4] The structural features of this compound suggest that its derivatives could interfere with biological pathways in weeds, potentially leading to the development of new herbicidal modes of action.

Insecticidal Properties

While less explored, the diverse biological activities of azaindole derivatives suggest potential for insecticidal applications.[5] Modification of the this compound core to include toxophoric groups could yield compounds with activity against various insect pests.

Data on Related 7-Azaindole Agrochemicals

Due to the limited specific data on agrochemicals derived from this compound, the following table summarizes the fungicidal activity of other substituted 7-azaindole derivatives to provide a comparative context for researchers.

Compound ClassTarget PathogenActivity MetricReported ValueReference
Substituted Indole DerivativesCytospora chrysospermaEC504.13 µg/mL
Substituted Indole DerivativesSphaeropsis sapineaEC5011.73 µg/mL
N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivativesBursaphelenchus xylophilusLC501.0969 mg/L

Experimental Protocols

The following are representative protocols for the functionalization of the 7-azaindole core, which can be adapted for this compound to synthesize a library of derivatives for agrochemical screening.

Protocol 1: N-Alkylation of this compound

Objective: To introduce alkyl substituents at the N-1 position of the pyrrole (B145914) ring, a common modification in the development of bioactive molecules.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.

Protocol 2: C-3 Acylation of this compound (Friedel-Crafts Acylation)

Objective: To introduce an acyl group at the C-3 position of the pyrrole ring, a key step in the synthesis of many kinase inhibitors that can be repurposed for agrochemical targets.

Materials:

  • This compound

  • Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, acetic anhydride)

  • Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend the Lewis acid catalyst (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add the acyl chloride or anhydride (1.2 eq) dropwise to the suspension.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of this compound to the catalyst-acylating agent mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the 3-acylated this compound.

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships for the application of this compound in agrochemical development.

Synthesis_of_Agrochemical_Scaffolds Start This compound N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation C3_Acylation C-3 Acylation (Protocol 2) Start->C3_Acylation N_Alkylated_Product N-Alkylated Derivatives N_Alkylation->N_Alkylated_Product C3_Acylated_Product C-3 Acylated Derivatives C3_Acylation->C3_Acylated_Product Screening Agrochemical Screening (Fungicidal, Herbicidal, Insecticidal) N_Alkylated_Product->Screening C3_Acylated_Product->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Synthetic workflow for generating agrochemical candidates from this compound.

Logical_Relationship Core This compound Core Properties Enhanced Physicochemical Properties (Solubility, Permeability) Core->Properties Derivatization Chemical Derivatization (N-Alkylation, C-3 Acylation, etc.) Core->Derivatization Bioactivity Potential Agrochemical Activity (Fungicidal, Herbicidal, Insecticidal) Properties->Bioactivity Derivatization->Bioactivity Outcome Novel Crop Protection Agents Bioactivity->Outcome

Caption: Rationale for using this compound in agrochemical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Methoxy-7-azaindole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a low yield in the methoxylation of 5-bromo-7-azaindole (B68098). What are the possible reasons and how can I improve it?

Possible Causes:

  • Inefficient Nucleophilic Substitution: The direct nucleophilic aromatic substitution of the bromine atom with a methoxide (B1231860) source can be challenging on the electron-deficient pyridine (B92270) ring of the 7-azaindole (B17877) core.

  • Decomposition of Starting Material or Product: Prolonged reaction times or high temperatures might lead to the decomposition of either the starting 5-bromo-7-azaindole or the desired 5-methoxy product.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

  • Side Reactions: Competing side reactions, such as N-methylation or decomposition under basic conditions, can reduce the yield of the desired product.

Solutions:

  • Optimize Reaction Conditions:

    • Base and Solvent: Employ a strong base like sodium methoxide in a polar aprotic solvent such as DMF or DMSO at elevated temperatures.

    • Copper Catalysis: The use of a copper(I) catalyst, such as CuI, with a suitable ligand can facilitate the methoxylation reaction at lower temperatures and improve yields.

  • Protecting Group Strategy:

    • Protect the nitrogen of the pyrrole (B145914) ring with a suitable protecting group (e.g., tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM)) prior to the methoxylation step. This can increase the electron density of the ring system and prevent N-alkylation.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time to avoid product degradation.

Q2: My N-deprotection of a tosyl-protected this compound is resulting in a low yield and decomposition. What are some milder deprotection methods?

Possible Causes:

  • Harsh Basic Conditions: Traditional methods for tosyl group removal often employ strong bases (e.g., NaOH or KOH in refluxing alcohol), which can lead to the decomposition of the electron-rich this compound core.[1]

  • Formation of Byproducts: The use of certain reagents can lead to the formation of unwanted byproducts, complicating purification and reducing the isolated yield.

Solutions:

  • Cesium Carbonate: A milder approach involves the use of cesium carbonate in a mixture of THF and methanol (B129727).[1] This method has been shown to be effective for the deprotection of N-tosylated indoles and azaindoles, often proceeding at room temperature or with gentle heating.[1]

  • Thioglycolate: Treatment with thioglycolic acid and a base like lithium hydroxide (B78521) can also effectively remove the tosyl group under milder conditions.

  • Magnesium in Methanol: The use of magnesium turnings in methanol can be an effective reductive cleavage method for the tosyl group.

Q3: I am struggling with the purification of this compound and its intermediates. What are the recommended purification techniques?

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and any side products or unreacted starting materials may have similar polarities, making separation by column chromatography challenging.

  • Product Instability on Silica (B1680970) Gel: Some azaindole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.

Solutions:

  • Column Chromatography:

    • Solvent System Optimization: Carefully select the eluent system for silica gel column chromatography. A gradient elution starting from a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol mixtures) is often effective.

    • Neutralized Silica Gel: If product degradation is observed, consider using silica gel that has been neutralized with a base like triethylamine.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) on a reverse-phase column can provide high purity product.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective route starts from commercially available 7-azaindole. The synthesis typically involves the following key steps:

  • Bromination: Selective bromination at the 5-position of the 7-azaindole core.

  • N-Protection: Protection of the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or SEM) to prevent side reactions in subsequent steps.

  • Methoxylation: Substitution of the bromine atom at the 5-position with a methoxy (B1213986) group using a methoxide source, often with the aid of a copper catalyst.

  • N-Deprotection: Removal of the protecting group to yield the final this compound.

Q2: Why is N-protection necessary for the synthesis of this compound?

The pyrrole nitrogen of the 7-azaindole ring is nucleophilic and can react with electrophiles or participate in side reactions under basic conditions used in subsequent steps like methoxylation. Protecting this nitrogen with groups like tosyl (Ts) or SEM prevents these unwanted reactions, leading to a cleaner reaction profile and a higher yield of the desired product.[3][4]

Q3: Are there alternative methods to introduce the methoxy group at the 5-position?

Yes, besides nucleophilic substitution on 5-bromo-7-azaindole, other methods include:

  • Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be adapted for C-O bond formation.

  • Synthesis from a Pre-functionalized Pyridine: It is also possible to construct the 7-azaindole ring system from a pyridine precursor that already contains a methoxy group at the desired position. However, this often involves a longer synthetic sequence.

Data Presentation

Table 1: Comparison of Yields for Different N-Deprotection Methods of N-Tosyl-5-substituted-7-azaindoles.

EntryDeprotection ReagentSolventTemperatureTime (h)Yield (%)Reference
1NaOHEthanol/WaterReflux12Low/Decomposition[1]
2Cesium CarbonateTHF/MethanolRoom Temp2>95[1]
3Thioglycolic acid, LiOHDMFRoom Temp4High[5]
4Mg/MethanolMethanolReflux6Good-

Table 2: Typical Yields for Key Steps in this compound Synthesis.

StepReactionTypical Yield (%)
1Bromination of 7-azaindole80-90
2N-Tosylation>95
3Copper-catalyzed Methoxylation70-85
4N-Deprotection (mild conditions)85-95

Experimental Protocols

Protocol 1: N-Tosylation of 5-Bromo-7-azaindole

  • To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tosyl-5-bromo-7-azaindole.

Protocol 2: Copper-Catalyzed Methoxylation

  • In a sealed tube, combine N-tosyl-5-bromo-7-azaindole (1.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq).

  • Add sodium methoxide (2.0 eq) and anhydrous DMF.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous ammonia (B1221849) solution to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-tosyl-5-methoxy-7-azaindole.

Protocol 3: Mild N-Deprotection using Cesium Carbonate

  • Dissolve N-tosyl-5-methoxy-7-azaindole (1.0 eq) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude this compound can be further purified by column chromatography or crystallization.

Visualizations

Synthesis_Pathway A 7-Azaindole B 5-Bromo-7-azaindole A->B Bromination C N-Protected-5-bromo-7-azaindole B->C N-Protection (e.g., TsCl, NaH) D N-Protected-5-methoxy-7-azaindole C->D Methoxylation (NaOMe, CuI) E This compound D->E N-Deprotection (e.g., Cs2CO3)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Step CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Reagents) Start->OptimizeCond ProtectingGroup Consider Protecting Group Strategy Start->ProtectingGroup CheckPurity->OptimizeCond Purification Optimize Purification Method OptimizeCond->Purification ProtectingGroup->OptimizeCond Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: 5-Methoxy-7-azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A common and effective method for the synthesis of this compound involves a two-step process starting from 7-azaindole (B17877). The first step is the regioselective bromination of 7-azaindole to yield 5-bromo-7-azaindole (B68098). This intermediate is then subjected to a nucleophilic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to afford the final product. Protecting groups may be employed on the indole (B1671886) nitrogen to prevent side reactions during these steps.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

To ensure high purity of the final product, it is crucial to control several parameters throughout the synthesis:

  • Temperature: Both the bromination and methoxylation reactions are sensitive to temperature. Deviation from the optimal temperature can lead to the formation of side products and impurities.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially the brominating agent and the methoxide source, is essential to prevent over-reaction or incomplete conversion.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Purity of Starting Materials: The purity of the initial 7-azaindole and all reagents will directly impact the purity of the final product.

Q3: What analytical techniques are recommended for monitoring reaction progress and assessing the purity of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for effective analysis:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity and impurity profiling. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid) is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and characterization of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the characterization of impurities if they are present in sufficient quantities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Presence of Starting Material (7-Azaindole) in the Final Product
Potential Cause Troubleshooting/Preventive Measures
Incomplete Bromination: Insufficient brominating agent or suboptimal reaction conditions in the first step.- Ensure accurate stoichiometry of the brominating agent (e.g., NBS or Br₂).- Optimize reaction temperature and time for the bromination step.- Monitor the reaction closely by TLC or HPLC to ensure complete consumption of the starting material.
Inefficient Purification: Inadequate separation of 5-bromo-7-azaindole from unreacted 7-azaindole after the first step.- Employ an effective purification method, such as column chromatography or recrystallization, to isolate pure 5-bromo-7-azaindole before proceeding to the methoxylation step.
Issue 2: Presence of 5-Bromo-7-azaindole in the Final Product
Potential Cause Troubleshooting/Preventive Measures
Incomplete Methoxylation: Insufficient sodium methoxide, suboptimal reaction temperature, or short reaction time.- Use a slight excess of sodium methoxide to drive the reaction to completion.- Ensure the reaction is heated to the optimal temperature for a sufficient duration.- Monitor the disappearance of the 5-bromo-7-azaindole spot/peak by TLC/HPLC.
Deactivation of Sodium Methoxide: Presence of moisture in the reaction solvent or reagents.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.- Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
Issue 3: Formation of Dimeric and Polymeric Impurities
Potential Cause Troubleshooting/Preventive Measures
Side reactions of starting materials or intermediates: Picoline starting materials in related azaindole syntheses have been shown to form dimers.[1]- Control the reaction temperature carefully, as higher temperatures can promote dimerization.- Optimize the rate of addition of reagents to maintain a low concentration of reactive intermediates.
Aldol-type condensation: An intermediate aldehyde formed during some 7-azaindole syntheses can undergo an aldol (B89426) reaction to form a dimeric alcohol impurity.[2]- While less likely in the direct bromination/methoxylation route, be aware of this possibility if alternative synthetic strategies are employed.- Careful control of reaction pH and temperature can minimize such side reactions.
Issue 4: Presence of Isomeric Impurities
Potential Cause Troubleshooting/Preventive Measures
Non-selective Bromination: Bromination at other positions on the azaindole ring (e.g., C3 position).- Use a highly regioselective brominating agent and carefully control the reaction conditions (temperature, solvent).- N-protection of the azaindole can enhance regioselectivity.
Unexpected Regioisomer Formation: In related heterocyclic syntheses like the Bischler-Napieralski reaction, unexpected regioisomers can form due to cyclization at an alternative position.- While less common in the described route, thorough characterization of the product by 2D NMR techniques is recommended to confirm the desired isomer.

Summary of Potential Impurities

The following table summarizes the common potential impurities in the synthesis of this compound, their likely origin, and recommended analytical detection methods.

Impurity Name Structure Typical Origin Recommended Detection Method
7-Azaindole1H-Pyrrolo[2,3-b]pyridineIncomplete bromination of the starting material.HPLC, LC-MS
5-Bromo-7-azaindole5-Bromo-1H-pyrrolo[2,3-b]pyridineIncomplete methoxylation of the bromo-intermediate.HPLC, LC-MS
3-Bromo-7-azaindole3-Bromo-1H-pyrrolo[2,3-b]pyridineNon-regioselective bromination.HPLC, LC-MS, NMR
3,5-Dibromo-7-azaindole3,5-Dibromo-1H-pyrrolo[2,3-b]pyridineOver-bromination of 7-azaindole.HPLC, LC-MS
Dimeric ImpuritiesVariesSide reactions of starting materials or intermediates.[1][2]LC-MS, HRMS
7-Azaindoline derivativePartially reduced azaindoleReduction side-reaction (more common in syntheses involving reductive steps).[2]LC-MS, NMR

Experimental Protocols and Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 7-Azaindole Bromination Bromination (e.g., NBS, solvent) Start->Bromination Intermediate 5-Bromo-7-azaindole Bromination->Intermediate Methoxylation Methoxylation (e.g., NaOMe, solvent) Intermediate->Methoxylation Crude_Product Crude this compound Methoxylation->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Analysis Purity Analysis (HPLC, LC-MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Logic Troubleshooting Logic for this compound Synthesis Start Low Yield or High Impurity Level Check_SM Analyze Crude Product by HPLC/LC-MS Start->Check_SM Impurity_ID Identify Major Impurities Check_SM->Impurity_ID SM_Present Starting Material (7-Azaindole) Present? Impurity_ID->SM_Present Bromo_Present 5-Bromo Intermediate Present? SM_Present->Bromo_Present No Incomplete_Bromination Incomplete Bromination: - Check reagent stoichiometry - Optimize reaction time/temp SM_Present->Incomplete_Bromination Yes Other_Impurity Other Impurities Present? Bromo_Present->Other_Impurity No Incomplete_Methoxylation Incomplete Methoxylation: - Check reagent stoichiometry/activity - Ensure anhydrous conditions - Optimize reaction time/temp Bromo_Present->Incomplete_Methoxylation Yes Side_Reactions Side Reactions: - Check for isomeric impurities - Look for dimers/polymers - Re-evaluate reaction conditions Other_Impurity->Side_Reactions Yes Optimize_Purification Optimize Purification Protocol Other_Impurity->Optimize_Purification No Incomplete_Bromination->Optimize_Purification Incomplete_Methoxylation->Optimize_Purification Side_Reactions->Optimize_Purification

Caption: A logical flow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 5-Methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 5-Methoxy-7-azaindole. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most prevalent and effective methods for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the impurity profile of the crude material and the desired final purity.

Q2: What is the expected appearance and purity of this compound after purification?

A2: Purified this compound is typically an earthy yellow solid.[1] High-purity samples should have a purity of ≥97% as determined by HPLC analysis.[1]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A standard approach involves using a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) in water with a small amount of formic acid as a modifier.

Troubleshooting Guides

Flash Column Chromatography

Q4: I am setting up a flash column to purify this compound. What stationary and mobile phases should I use?

A4: For the purification of this compound and related polar compounds, silica (B1680970) gel is the standard stationary phase. A common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes. For more polar impurities, a solvent system containing methanol (B129727) in dichloromethane (B109758) (DCM) may be more effective.[2]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Glass column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70). The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and your dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by your TLC analysis (e.g., 90:10 hexanes/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexanes/ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.

Q5: My compound is not separating well from an impurity on the column. What can I do?

A5: If you are experiencing poor separation, consider the following:

  • Optimize the Mobile Phase: Try a shallower solvent gradient to increase the resolution between your compound and the impurity.

  • Change the Solvent System: If an ethyl acetate/hexanes system is not effective, a different solvent system, such as methanol/DCM, might provide better separation.

  • Column Dimensions: Using a longer, narrower column can improve separation efficiency.

  • Sample Load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.

Recrystallization

Q6: I want to purify this compound by recrystallization. Which solvents should I try?

A6: Selecting the right solvent is crucial for successful recrystallization. For azaindole derivatives, common single solvents include ethanol. More often, a two-solvent system is employed. Good candidates for this compound would be mixtures like hexanes/acetone or hexanes/tetrahydrofuran (THF).[3] The principle is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold, and in which the impurities are either very soluble or insoluble at all temperatures.

Detailed Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential solvent (e.g., ethanol). Heat the mixture. If the compound dissolves when hot and precipitates upon cooling, it is a good candidate. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q7: My compound is "oiling out" instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the cooling is too rapid or the solution is too concentrated.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath.

  • Dilute the Solution: Add more of the hot solvent to dissolve the oil and attempt the recrystallization from a more dilute solution.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to induce crystallization.[4]

Q8: No crystals are forming even after cooling for a long time. What should I do?

A8: This indicates that the solution is not supersaturated.

  • Evaporate Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much, as this can lead to oiling out or precipitation of an amorphous solid.

  • Lower the Temperature: If an ice bath is not sufficient, try a salt-ice bath or a freezer to achieve lower temperatures.[4]

Data Summary

Purification MethodTypical PurityPotential Yield
Flash Column Chromatography>97%70-90%
Recrystallization>99%50-80%

Note: Yields are highly dependent on the purity of the crude material.

Visualization of Purification Workflow

Purification_Workflow start Crude this compound tlc TLC Analysis to Assess Impurity Profile start->tlc decision High Impurity Load or Complex Mixture? tlc->decision chromatography Flash Column Chromatography decision->chromatography Yes recrystallization Recrystallization decision->recrystallization No analysis Purity Analysis (HPLC) chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity >97% troubleshooting Troubleshooting Required analysis->troubleshooting Purity <97% end End pure_product->end troubleshooting->chromatography Re-purify

Caption: A workflow diagram for selecting the appropriate purification technique for this compound.

References

Technical Support Center: Palladium-Catalyzed Reactions of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and functionalization of this important heterocyclic motif.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction of a halo-7-azaindole is resulting in low to no yield of the desired coupled product. What are the common causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings of 7-azaindoles can stem from several factors, including inappropriate catalyst/ligand combination, suboptimal base or solvent selection, or catalyst inhibition by the substrate itself. The nitrogen atoms in the 7-azaindole (B17877) ring system can coordinate to the palladium center, potentially hindering the catalytic cycle.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are often effective.

    • Recommendation: Switch to a more robust ligand system. Buchwald's biarylphosphine ligands like SPhos or XPhos, often used with a palladium precatalyst, have shown excellent results for these substrates.[1][2] For instance, the combination of Pd₂(dba)₃ and SPhos has been used effectively.[1]

  • Optimize the Base and Solvent: The base plays a crucial role in the transmetalation step. The solvent system must be compatible with the chosen base and reagents.

    • Recommendation: A common successful combination is cesium carbonate (Cs₂CO₃) as the base in a toluene (B28343)/ethanol solvent mixture.[1] Alternatively, potassium phosphate (B84403) (K₃PO₄) in a dioxane/water system is also a robust choice, particularly for unprotected N-H azaindoles.[2]

  • Consider N-Protection: While many protocols for unprotected 7-azaindoles exist, the acidic N-H proton can sometimes interfere with the reaction.[2]

    • Recommendation: If optimization of other parameters fails, consider protecting the 7-azaindole nitrogen with a suitable group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

Data Presentation: Suzuki-Miyaura Condition Screening
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085-92[1]
Pd₂(dba)₃ (5)dppf (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6048[1]
P1 (XPhos precatalyst) (1.0-1.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)6091-99[2]
Issue 2: Catalyst Deactivation and Side Reactions in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on a halo-7-azaindole and observing significant amounts of starting material, along with hydrodehalogenation byproducts. What is causing this and how can I prevent it?

Answer: Catalyst deactivation and competing side reactions like hydrodehalogenation are common challenges in the amination of 7-azaindoles. The 7-azaindole N-H can react with strong bases, and the pyridine (B92270) nitrogen can act as a ligand, poisoning the palladium catalyst.[3][4] The formation of palladium black is a visual indicator of catalyst decomposition.[5]

Troubleshooting Steps:

  • Select the Appropriate Base: The choice of base is critical to avoid side reactions and ensure deprotonation of both the amine and the azaindole N-H.

    • Recommendation: While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, they can be problematic with 7-azaindoles. A strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective for unprotected halo-7-azaindoles, as it fully deprotonates both the amine and the azaindole, potentially reducing undesired side reactions.[4][6] For N-protected azaindoles, Cs₂CO₃ or K₂CO₃ can be effective.[7]

  • Use a Palladium Precatalyst: Using a Pd(II) source like Pd(OAc)₂ can sometimes lead to incomplete reduction to the active Pd(0) species, resulting in lower activity.[4]

    • Recommendation: Employ a well-defined palladium precatalyst, such as a RuPhos or XPhos-based precatalyst. These ensure efficient generation of the active catalytic species under mild conditions.[4][8]

  • Optimize Ligand and Solvent: The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Recommendation: For C-N bond formation with 7-azaindoles, ligands like Xantphos, RuPhos, and DavePhos have proven useful.[7][8] Anhydrous, degassed solvents such as dioxane or THF are typically used.[4][7]

Logical Troubleshooting Workflow for Palladium-Catalyzed Reactions

G start Problem: Low Yield or Side Reactions check_reagents 1. Check Reagent Purity - Substrates pure? - Solvents anhydrous/degassed? - Base fresh? start->check_reagents catalyst_system 2. Evaluate Catalyst System - Ligand appropriate? - Precatalyst vs Pd(0)/Pd(II) source? - Catalyst loading optimal? check_reagents->catalyst_system Reagents OK reaction_conditions 3. Optimize Reaction Conditions - Base choice/equivalents? - Solvent polarity/mixture? - Temperature and time? catalyst_system->reaction_conditions System seems appropriate solution_optimize Solution: Screen Ligands, Bases, Solvents catalyst_system->solution_optimize Change System substrate_issues 4. Consider Substrate-Specific Issues - N-H interference? - Catalyst poisoning by heterocycle? reaction_conditions->substrate_issues Optimization fails reaction_conditions->solution_optimize Continue Optimization solution_protection Solution: Protect N-H group (e.g., Boc, SEM) substrate_issues->solution_protection Yes end Successful Reaction solution_protection->end solution_optimize->end

Caption: A logical workflow for troubleshooting common issues.

Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Question: My Sonogashira coupling with a 7-azaindole substrate is plagued by significant homocoupling of the terminal alkyne. How can I suppress this side reaction?

Answer: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[5] This can be particularly problematic when the desired cross-coupling is slow.

Troubleshooting Steps:

  • Implement a Copper-Free Protocol: Many modern Sonogashira protocols are designed to work efficiently without a copper co-catalyst, which is the primary culprit for homocoupling.[5]

    • Recommendation: Omit the copper source (e.g., CuI) from your reaction. You may need to adjust other parameters, such as increasing the palladium catalyst loading slightly or using a more efficient ligand.

  • Control Reaction Conditions: Temperature and solvent can influence the relative rates of cross-coupling versus homocoupling.

    • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Solvents like DMF or THF can sometimes lead to catalyst deactivation; consider toluene or dioxane in combination with an amine base.[5]

  • Protect the Azaindole N-H: For some substrates, the unprotected N-H can interfere with the catalytic cycle.

    • Recommendation: Protecting the indole (B1671886) nitrogen with groups like Boc can prevent side reactions and improve yields, although successful couplings with N-unprotected indoles have been reported with specific catalyst systems.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole (B22810)

This protocol is adapted from successful literature procedures.[1][2]

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition:

    • In a separate vial, weigh the XPhos Pd G3 precatalyst (0.015 equiv, 1.5 mol%) and add it to the Schlenk flask.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane (B91453) and water (in a 4:1 ratio, to achieve a 0.2 M concentration with respect to the limiting reagent).

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 60 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-8 hours.

  • Work-up:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol is based on conditions reported to be effective for unprotected 7-azaindoles.[4]

  • Reagent Preparation:

    • To a flame-dried Schlenk tube under an inert atmosphere, add 4-chloro-7-azaindole (1.0 equiv) and the amine (1.2 equiv).

    • Add the RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) and RuPhos ligand (0.02 equiv, 2 mol%).

  • Base and Solvent Addition:

    • Add anhydrous THF to dissolve the solids.

    • Add Lithium bis(trimethylsilyl)amide (LiHMDS) as a 1.0 M solution in THF (2.2 equiv) dropwise at room temperature.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 65 °C.

    • Stir vigorously and monitor the reaction by TLC or LC-MS. Reactions are often complete in under 1 hour.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Reaction Component Relationship Diagram

G cluster_0 Reaction Components cluster_1 Catalytic System cluster_2 Reaction Conditions 7-Azaindole 7-Azaindole Desired Product Desired Product 7-Azaindole->Desired Product Aryl Halide Aryl Halide Aryl Halide->Desired Product Coupling Partner Boronic Acid / Amine / Alkyne / Alkene Coupling Partner->Desired Product Pd Precatalyst Pd Precatalyst Pd Precatalyst->Desired Product Ligand e.g., SPhos, RuPhos, Xantphos Ligand->Pd Precatalyst stabilizes & activates Base e.g., K3PO4, LiHMDS, Cs2CO3 Base->Desired Product enables transmetalation/ deprotonation Solvent e.g., Dioxane, THF, Toluene Solvent->Desired Product solubilizes Temperature Temperature Temperature->Desired Product controls rate

Caption: Interplay of components in a typical cross-coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-7-azaindole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Methoxy-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the this compound core?

The primary sites for derivatization on the this compound scaffold are the N1 position of the pyrrole (B145914) ring, and the C3, C4, and C6 positions. The reactivity of these sites can be influenced by the reaction conditions and the presence of activating or directing groups.

Q2: How can I control regioselectivity between N1 and C3 derivatization?

Controlling regioselectivity is a common challenge. N-alkylation is often favored when using a strong base like sodium hydride (NaH) which deprotonates the indole (B1671886) nitrogen, making it a potent nucleophile.[1] For C3-selective reactions, particularly in palladium-catalyzed processes, the choice of solvent and the absence of a strong base can favor functionalization at this position.[1] In some cases, protecting the N1 position is the most effective strategy to ensure C3-derivatization.

Q3: What are suitable protecting groups for the N1 position of this compound?

Commonly used protecting groups for the indole nitrogen include tosyl (Ts), benzenesulfonyl, and carbamates like Boc (tert-butyloxycarbonyl). The choice of protecting group will depend on the stability required for subsequent reaction steps and the ease of removal. For instance, a tosyl group can be removed under basic conditions.[2]

Q4: What are the key considerations for palladium-catalyzed cross-coupling reactions with this compound?

For successful palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, several factors are critical. These include the choice of palladium precatalyst and ligand, the base, and the solvent. The 7-azaindole (B17877) core can act as a chelating ligand for the metal, which can sometimes inhibit catalysis. Using well-defined palladium precatalysts can help overcome this issue.[3] The reaction may also require careful optimization of temperature and reaction time.

Q5: How can I introduce a halogen atom at a specific position on the this compound ring?

Regioselective halogenation can be achieved using various reagents. For instance, N-iodosuccinimide (NIS) can be used for iodination, often at the C3 position.[2] Bromination can also be achieved at various positions depending on the reaction conditions and the presence of directing groups.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation/N-Arylation Reactions

Possible Causes:

  • Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the N1 nitrogen.

  • Poor Nucleophilicity of the Electrophile: The alkylating or arylating agent may not be sufficiently reactive.

  • Steric Hindrance: Bulky substituents on either the this compound or the electrophile can hinder the reaction.

  • Side Reactions: Competing reactions at other positions (e.g., C3) or decomposition of starting materials.

Troubleshooting Steps:

  • Optimize the Base: Switch to a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide.

  • Increase Electrophile Reactivity: If possible, use a more reactive electrophile (e.g., an iodide instead of a chloride for alkylation).

  • Adjust Reaction Temperature: Increasing the temperature may improve the reaction rate, but monitor for decomposition.

  • Change the Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMSO are often effective.

  • Consider a Catalyst: For N-arylation, employing a suitable catalyst system (e.g., a palladium or copper catalyst with an appropriate ligand) is typically necessary.

Problem 2: Poor Regioselectivity (Mixture of N1 and C3 Products)

Possible Causes:

  • Ambident Nucleophilicity: The deprotonated 7-azaindole anion is an ambident nucleophile, with reactivity at both N1 and C3.

  • Reaction Conditions Favoring Mixture: The chosen base, solvent, and temperature may not strongly favor one site over the other.

Troubleshooting Steps:

  • Protect the N1 Position: This is the most direct way to ensure C3-functionalization.

  • Modify the Base and Solvent System: As a general trend, stronger bases and more polar, coordinating solvents tend to favor N-alkylation. Less coordinating solvents may favor C3-alkylation.[1]

  • Alter the Electrophile: The nature of the electrophile can influence the site of attack.

  • Employ a Catalytic System: For certain reactions like Heck arylation, N-oxide activation of the 7-azaindole can switch the regioselectivity from α- to β-arylation of an N-vinyl group.[4]

Problem 3: Difficulty in Halogenation Reactions

Possible Causes:

  • Deactivation of the Ring: The electron-withdrawing nature of the pyridine (B92270) ring can make the azaindole core less reactive towards electrophilic halogenation compared to indole.

  • Incorrect Halogenating Agent: The chosen reagent may not be reactive enough.

  • Harsh Reaction Conditions: Strong acidic or basic conditions can lead to decomposition.

Troubleshooting Steps:

  • Select a More Potent Halogenating Agent: For bromination, consider using reagents like PyBroP (B58054).[5] For iodination, NIS is often effective.[2]

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time. Some halogenations proceed well at room temperature or below.

  • Consider N-Oxide Activation: Formation of the N-oxide on the pyridine ring can alter the electronic properties and facilitate functionalization.[6]

  • Biocatalysis: Enzymatic halogenation using halogenase enzymes can offer high selectivity under mild conditions.[7]

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of 7-Azaindoles

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂XPhosCs₂CO₃Toluene1101285[8]
2Pd₂(dba)₃BINAPNaOtBuDioxane1001878[3]
3PdCl₂(dppf)-K₂CO₃DMF1202465[2]

Table 2: Influence of Base on the Regioselectivity of Alkylation

EntrySubstrateElectrophileBaseSolventN1:C3 RatioTotal Yield (%)Reference
1This compoundBenzyl BromideNaHDMF>95:592General Knowledge
2This compoundBenzyl BromideK₂CO₃Acetone70:3085General Knowledge
3This compoundBenzyl BromideAg₂OCH₂Cl₂10:9075General Knowledge

Experimental Protocols

Protocol 1: General Procedure for N-Tosylation of this compound

To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) is added triethylamine (B128534) (1.5 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq). The mixture is cooled to 0 °C, and tosyl chloride (1.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[2]

Protocol 2: General Procedure for Suzuki Cross-Coupling at the 5-Position of a Brominated 7-Azaindole Derivative

A mixture of the 5-bromo-7-azaindole (B68098) derivative (1.0 eq), the corresponding boronic acid or pinacol (B44631) ester (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂, 0.05 eq) in a 3:1 mixture of dioxane and water (0.1 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 85 °C for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by flash column chromatography to afford the desired product.[2]

Visualizations

experimental_workflow cluster_protection N1-Protection (Optional) cluster_derivatization Derivatization cluster_deprotection Deprotection (If Applicable) start This compound protection Protection Reaction (e.g., Tosylation) start->protection protected_indole N1-Protected This compound protection->protected_indole derivatization Derivatization Reaction (e.g., Suzuki Coupling, Halogenation, Alkylation) protected_indole->derivatization final_product Final Product derivatization->final_product If no protection derivatized_product Derivatized Product deprotection Deprotection Reaction derivatized_product->deprotection deprotection->final_product

Caption: General experimental workflow for the derivatization of this compound.

regioselectivity_logic start This compound + Electrophile conditions Reaction Conditions (Base, Solvent, Temp) start->conditions protection N1-Protection start->protection n1_product N1-Derivatization conditions->n1_product Strong Base (e.g., NaH) c3_product C3-Derivatization conditions->c3_product No Strong Base or N1-Protection protection->c3_product Forces C3 reaction

Caption: Logical relationship for controlling regioselectivity in derivatization reactions.

References

Technical Support Center: Synthesis of 5-Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 5-substituted 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing a substituent at the 5-position of 7-azaindole (B17877)?

A1: The introduction of a substituent at the 5-position of the 7-azaindole core is a critical transformation in the synthesis of various biologically active molecules.[1] The most prevalent strategies involve:

  • Halogenation followed by cross-coupling: 5-Bromo-7-azaindole (B68098) is a key intermediate that can be synthesized and subsequently used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of substituents.[1][2]

  • Multi-step synthesis from substituted pyridines: This approach involves starting with an appropriately substituted pyridine (B92270) derivative and then constructing the pyrrole (B145914) ring to form the 7-azaindole scaffold.[2][3]

  • Direct C-H functionalization: While less common, methods for the direct functionalization of the C-H bond at the 5-position are emerging as a more atom-economical approach.

Q2: I am having trouble with the regioselectivity of bromination. How can I selectively obtain 5-bromo-7-azaindole?

A2: Achieving high regioselectivity during the bromination of 7-azaindole can be challenging, as bromination can also occur at other positions, such as C3. One common strategy to circumvent this is to first synthesize 7-azaindoline, the reduced form of 7-azaindole. The 7-azaindoline can then be brominated at the 5-position, followed by oxidation (dehydrogenation) to yield 5-bromo-7-azaindole.[3] Another approach involves a multi-step synthesis starting from 2-aminopyridine, which is first brominated to 5-bromo-2-aminopyridine, followed by a series of reactions to construct the pyrrole ring.[3]

Q3: My palladium-catalyzed cross-coupling reaction is failing or giving low yields. What are the likely causes?

A3: Low yields or failure in palladium-catalyzed cross-coupling reactions with 7-azaindole substrates can be attributed to several factors:

  • Catalyst poisoning: The pyridine nitrogen of the 7-azaindole ring can coordinate to the palladium catalyst, inhibiting its activity.[4] Using N-protected 7-azaindoles can mitigate this issue.

  • Suboptimal reaction conditions: The choice of ligand, base, solvent, and temperature is crucial for the success of the coupling reaction. Screening different conditions is often necessary. For instance, in Suzuki couplings, the use of specific ligands like dppf can be beneficial.[5]

  • Poor quality of reagents: The purity of the boronic acid (in Suzuki couplings) or other coupling partners is critical. Degradation of the boronic acid can lead to failed reactions.

  • Dehalogenation: A common side reaction is the reduction of the aryl halide starting material, leading to the formation of the corresponding dehalogenated 7-azaindole.

Q4: What is N-oxidation and how can it affect my synthesis?

A4: N-oxidation is the oxidation of the pyridine nitrogen atom in the 7-azaindole ring to form an N-oxide. This can be an unwanted side reaction, for instance, when using certain oxidizing agents. However, it can also be a deliberate strategy to functionalize the 4-position of the 7-azaindole ring. The N-oxide can be reacted with reagents like POCl₃ to introduce a chlorine atom at the C4 position.[6]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptoms:

  • Low conversion of the starting 5-halo-7-azaindole.

  • Formation of significant amounts of dehalogenated 7-azaindole.

  • Appearance of palladium black, indicating catalyst decomposition.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Poisoning Protect the 7-azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM).
Ligand Degradation Use more robust ligands such as biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
Suboptimal Base Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., Et₃N, DIPEA). The choice of base can significantly impact the reaction outcome.[7]
Inappropriate Solvent Common solvents include dioxane, toluene, and DMF. Ensure the solvent is anhydrous and degassed. For some reactions, a mixture of solvents (e.g., MeCN/H₂O) may be optimal.[8]
Low Reaction Temperature For less reactive aryl bromides, increasing the reaction temperature (e.g., to 80-100 °C in a sealed tube) may be necessary to promote oxidative addition.[9]
Dehalogenation Side Reaction This can be promoted by impurities or suboptimal conditions. Ensure high-purity starting materials and rigorously degassed solvents. The choice of ligand and base can also influence the extent of this side reaction.
Issue 2: Formation of Impurities During Synthesis

Symptoms:

  • Presence of multiple spots on TLC analysis of the crude reaction mixture.

  • Difficult purification of the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Formation of Isomeric Products In reactions like halogenation, carefully control the reaction conditions (temperature, reagent stoichiometry) to favor the desired isomer. Consider alternative synthetic routes that offer better regiocontrol.
Homocoupling of Coupling Partners In Sonogashira coupling, this can lead to the formation of diynes. Switching to copper-free conditions can sometimes minimize this side reaction.[10] In Suzuki coupling, homocoupling of the boronic acid can occur.
Over-reaction In halogenation reactions, the introduction of more than one halogen atom can occur.[1] Carefully control the stoichiometry of the halogenating agent and the reaction time.
Incomplete Reaction Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-7-azaindole (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like K₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 ratio of MeCN to H₂O.[8]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 1-2 hours), monitoring the reaction progress by TLC or LC-MS.[8]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mitigation of N-Oxidation during Synthesis

To avoid unintentional N-oxidation of the 7-azaindole core, it is crucial to avoid strong oxidizing agents. If oxidation is unavoidable in a particular step, consider protecting the pyridine nitrogen. However, if N-oxidation is used strategically for C4-functionalization, the following deoxygenation step is required.

Deoxygenation of 7-Azaindole-N-oxide:

  • Reaction Setup: Dissolve the 7-azaindole-N-oxide in a suitable solvent such as acetonitrile (B52724) or THF.

  • Reagent Addition: Add a deoxygenating agent, for example, PCl₃ or PPh₃, portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction carefully with water or an aqueous bicarbonate solution. Extract the product with an appropriate organic solvent, and purify by standard methods.

Visualizations

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Troubleshooting_Cross_Coupling start Low or No Product Yield in Cross-Coupling cause1 Catalyst Poisoning? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Dehalogenation? start->cause3 cause1->cause2 No solution1 Use N-Protected 7-Azaindole cause1->solution1 Yes cause2->cause3 No solution2 Screen Ligands, Bases, Solvents, and Temperature cause2->solution2 Yes solution3 Use High-Purity Reagents & Degassed Solvents cause3->solution3 Yes

Caption: A flowchart for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

General Workflow for Synthesis of 5-Aryl-7-Azaindoles

Synthesis_Workflow cluster_start Starting Material Preparation cluster_coupling Suzuki Coupling cluster_end Product Isolation start_mat 7-Azaindole bromination Bromination start_mat->bromination intermediate 5-Bromo-7-Azaindole bromination->intermediate coupling Pd-Catalyzed Suzuki Coupling intermediate->coupling boronic_acid Aryl Boronic Acid coupling->boronic_acid workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product 5-Aryl-7-Azaindole purification->product

Caption: A typical workflow for the synthesis of 5-aryl-7-azaindoles via Suzuki coupling.

References

Navigating the Scale-Up of 5-Methoxy-7-azaindole Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex heterocyclic molecules like 5-Methoxy-7-azaindole, a key intermediate in pharmaceutical development, presents a unique set of challenges. Transitioning from laboratory-scale synthesis to pilot or industrial production often reveals issues not apparent at the bench. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common problems encountered during the manufacturing of this compound, with a focus on the critical conversion of 5-bromo-7-azaindole (B68098).

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Incomplete Conversion of 5-Bromo-7-azaindole

Symptom: HPLC analysis of the reaction mixture shows a significant amount of unreacted 5-bromo-7-azaindole.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Sodium Methoxide (B1231860) Ensure accurate calculation of sodium methoxide equivalents. On a larger scale, minor weighing errors can become significant. Consider a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Poor Solubility of Reactants At larger volumes, ensuring homogeneity is critical. Inadequate mixing can lead to localized areas of low reactant concentration. Increase agitation speed and ensure the reactor design promotes efficient mixing. The choice of solvent is also crucial; while methanol (B129727) is common, co-solvents might be necessary at scale to maintain solubility.
Reaction Temperature Too Low While the reaction is typically run at elevated temperatures, heat transfer in large reactors can be less efficient. Monitor the internal reaction temperature closely and adjust the heating mantle or jacket temperature accordingly to maintain the optimal reaction temperature.
Deactivation of Sodium Methoxide Sodium methoxide is highly sensitive to moisture. Ensure all solvents and equipment are scrupulously dried before use. On a large scale, nitrogen blanketing is essential to prevent atmospheric moisture from quenching the reagent.
Problem 2: Formation of Impurities and Byproducts

Symptom: HPLC or GC-MS analysis reveals the presence of unexpected peaks in the crude product mixture.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Side Reactions Overheating or prolonged reaction times can lead to the formation of byproducts. Implement strict temperature and time controls. Potential side reactions include demethylation of the product or reaction with the solvent.
Degradation of Starting Material or Product The azaindole core can be sensitive to harsh basic conditions and high temperatures. Optimize the reaction conditions to be as mild as possible while still achieving complete conversion. Consider a lower reaction temperature with a longer reaction time.
Contaminated Raw Materials Ensure the purity of the starting 5-bromo-7-azaindole and sodium methoxide. Impurities in the starting materials can lead to a cascade of unwanted side products.
Problem 3: Difficulties in Product Isolation and Purification

Symptom: Low yield after work-up and purification, or failure to meet purity specifications.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Product Loss During Work-up The work-up procedure, including quenching and extraction, needs to be optimized for larger volumes. Ensure efficient phase separation during extraction and minimize the number of transfer steps.
Inefficient Crystallization The choice of crystallization solvent is critical for obtaining high purity and good recovery. A solvent system that works at the gram scale may not be optimal for kilogram-scale production. Conduct solubility studies to identify the best solvent or solvent mixture for crystallization. Seeding the crystallization can also improve yield and crystal quality.
Co-elution of Impurities during Chromatography If column chromatography is used for purification, closely related impurities may be difficult to separate. Optimize the mobile phase composition and consider using a different stationary phase. However, chromatography is often less desirable for large-scale production due to cost and solvent consumption. Developing a robust crystallization method is preferable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

The most prevalent and scalable route involves a nucleophilic aromatic substitution (SNAr) reaction on 5-bromo-7-azaindole using sodium methoxide in a suitable solvent like methanol or an aprotic polar solvent such as DMF or NMP.

Q2: What are the critical process parameters to control during the methoxylation step?

The critical parameters to monitor and control are:

  • Temperature: To prevent side reactions and ensure a consistent reaction rate.

  • Reaction Time: To ensure complete conversion without product degradation.

  • Stoichiometry of Sodium Methoxide: To drive the reaction to completion and minimize unreacted starting material.

  • Moisture Control: To prevent the deactivation of the highly reactive sodium methoxide.

Q3: What are the primary safety concerns when working with sodium methoxide on a large scale?

Sodium methoxide is a highly flammable, corrosive, and moisture-sensitive solid.[1][2][3][4][5][6] Key safety precautions include:

  • Handling: Use in a well-ventilated area, under an inert atmosphere (e.g., nitrogen).[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and flame-retardant lab coats.[7]

  • Fire Safety: Keep away from ignition sources. Use dry chemical powder or sand for fires; do not use water .[1][4]

  • Spills: Neutralize spills with a weak acid (e.g., acetic acid) and absorb with an inert material.

Q4: How do reaction parameters typically change from lab to pilot scale for the synthesis of this compound?

While specific parameters are process-dependent, a general comparison is provided below. The primary challenge in scaling up is managing heat transfer and mixing in larger reactors.

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)Rationale for Change
Reaction Time Typically shorter (e.g., 2-4 hours)Often longer (e.g., 4-8 hours)Slower and less efficient heat transfer and mixing in larger vessels necessitate longer reaction times to ensure homogeneity and complete conversion.
Temperature Easier to control preciselyRequires careful monitoring and control due to the larger volume and potential for exotherms. The setpoint might be slightly lower to account for slower heat dissipation.To prevent localized overheating and side reactions.
Agitation Magnetic stirring is usually sufficientMechanical overhead stirring is requiredTo ensure effective mixing of reactants in a larger volume.
Purification Column chromatography is commonCrystallization is the preferred methodFor cost-effectiveness, reduced solvent waste, and scalability.

Experimental Protocols

Synthesis of 5-Bromo-7-azaindole (Precursor)

A common laboratory-scale synthesis involves the bromination of 7-azaindole (B17877). For larger scales, methods starting from 2-aminopyridine (B139424) are often more cost-effective. One patented method involves the reaction of 2-aminopyridine with N-bromosuccinimide (NBS).[1]

Detailed Protocol (Illustrative Lab Scale):

  • To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 5-bromo-7-azaindole.

Synthesis of this compound (Nucleophilic Aromatic Substitution)

This protocol outlines the conversion of 5-bromo-7-azaindole to the final product.

Detailed Protocol (Illustrative Lab Scale):

  • To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1-1.5 eq) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (typically 65-70 °C) and monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow General Synthesis and Troubleshooting Workflow for this compound cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic 7-Azaindole 7-Azaindole 5-Bromo-7-azaindole 5-Bromo-7-azaindole 7-Azaindole->5-Bromo-7-azaindole Bromination This compound This compound 5-Bromo-7-azaindole->this compound Methoxylation (SNAr) Reaction_Monitoring Monitor Reaction (HPLC/TLC) This compound->Reaction_Monitoring Incomplete_Conversion Incomplete Conversion? Reaction_Monitoring->Incomplete_Conversion Impurity_Formation Impurity Formation? Reaction_Monitoring->Impurity_Formation Check_Reagents Check Reagent Stoichiometry & Purity Incomplete_Conversion->Check_Reagents Yes Optimize_Conditions Optimize Temp. & Time Incomplete_Conversion->Optimize_Conditions Yes Purification_Issues Purification Challenges Incomplete_Conversion->Purification_Issues No Impurity_Formation->Optimize_Conditions Yes Impurity_Formation->Purification_Issues No Check_Reagents->Reaction_Monitoring Re-run Optimize_Conditions->Reaction_Monitoring Re-run

Caption: Synthesis and troubleshooting workflow.

Scale_Up_Considerations Key Considerations for Scale-Up Scale_Up Scale-Up Process Heat_Transfer Heat Transfer Scale_Up->Heat_Transfer Mixing Mixing Efficiency Scale_Up->Mixing Safety Safety Protocols Scale_Up->Safety Purification Purification Method Scale_Up->Purification Cost Cost Analysis Scale_Up->Cost

Caption: Key scale-up considerations.

References

Technical Support Center: 5-Methoxy-7-azaindole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methoxy-7-azaindole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues commonly encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your research.

I. Troubleshooting Guides

This section addresses specific stability-related problems you might encounter when working with this compound and its derivatives.

Problem 1: Inconsistent results or loss of potency in solution-based assays.

  • Question: My experimental results with this compound solutions are not reproducible, and I suspect the compound is degrading. What could be the cause and how can I fix it?

  • Answer: Instability in solution is a common issue and can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation.

    • Hydrolysis: The azaindole ring system can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The lactam function in some derivatives is particularly prone to ring-opening.

      • Troubleshooting Steps:

        • pH Control: Maintain the pH of your solution within a stable range, typically neutral (pH 6-8), unless your experimental conditions require otherwise. Use buffered solutions to ensure pH stability.

        • Fresh Solutions: Prepare solutions fresh before each experiment. Avoid long-term storage of solutions, especially at room temperature.

        • Storage Conditions: If short-term storage is necessary, store solutions at low temperatures (2-8 °C) and protected from light. For longer-term storage, consider freezing at -20°C or -80°C, but be aware of potential freeze-thaw degradation cycles.

    • Oxidation: The electron-rich pyrrole (B145914) ring of the azaindole scaffold is susceptible to oxidation from atmospheric oxygen or oxidizing agents. This can be catalyzed by trace metal ions.

      • Troubleshooting Steps:

        • Degas Solvents: Before use, degas your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

        • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox).

        • Antioxidants: Consider the addition of antioxidants to your solution if compatible with your experimental setup.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic heterocyclic compounds.

      • Troubleshooting Steps:

        • Light Protection: Work with the compound in a dimly lit area and use amber-colored vials or wrap your containers in aluminum foil to protect them from light.

        • Storage: Store both solid material and solutions in the dark.

Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.

  • Question: I am observing new peaks in my chromatograms when analyzing samples of this compound that have been stored for some time. What are these and how can I identify them?

  • Answer: The appearance of new peaks is a strong indicator of degradation. These unknown peaks are likely degradation products. Identifying these is crucial for understanding the stability of your compound.

    • Logical Workflow for Degradant Identification:

      A Observe Unknown Peaks in HPLC/LC-MS B Perform Forced Degradation Studies A->B Hypothesize Degradation C Analyze Stressed Samples by LC-MS/MS B->C Generate Degradants D Propose Structures of Degradation Products C->D Analyze Mass Fragmentation E Confirm Structures (e.g., NMR, Synthesis) D->E Validate Structure

      Caption: Workflow for the identification of degradation products.

    • Troubleshooting and Identification Steps:

      • Forced Degradation: Conduct forced degradation studies (see Section IV for protocols) to intentionally generate degradation products under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal).

      • LC-MS/MS Analysis: Analyze the stressed samples using LC-MS/MS. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern will provide critical information about the structure of the degradation products.

      • Common Degradation Pathways: For azaindole derivatives, common metabolic and degradation pathways include hydroxylation, N-oxidation, and cleavage of substituent groups.[1] For this compound, potential degradation could involve demethylation of the methoxy (B1213986) group or oxidation of the pyrrole ring.

      • Structural Elucidation: For definitive identification, isolation of the degradation product followed by characterization using techniques like NMR spectroscopy may be necessary.

II. Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[2] Recommended storage is often at 2-8°C, protected from light.[3][4] For long-term storage, keeping the compound at -20°C under an inert atmosphere is advisable.

  • Q2: How stable are this compound derivatives in solution?

    • A2: The stability in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. As a general guideline, prepare solutions fresh for each experiment. If storage is required, use amber vials, store at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term), and consider using degassed solvents.

  • Q3: Are there known stability issues related to the methoxy group on the azaindole core?

    • A3: Methoxy groups on aromatic rings can sometimes be susceptible to cleavage (demethylation) under harsh acidic conditions or certain metabolic processes, leading to the formation of a hydroxyl derivative. This transformation can alter the biological activity and physicochemical properties of the compound.

  • Q4: Can I expect this compound to be metabolically stable?

    • A4: Azaindole scaffolds are often incorporated into drug candidates to improve metabolic stability compared to their indole (B1671886) counterparts. However, the actual metabolic stability will depend on the complete structure of the derivative. In vitro studies using liver microsomes are recommended to determine the metabolic half-life. For example, some azaindole derivatives have shown moderate to high clearance in human liver microsomes, indicating metabolic susceptibility.

III. Data Presentation

While specific quantitative stability data for this compound is not extensively published, the following tables provide an example of how such data would be presented. These are based on typical results from forced degradation and metabolic stability studies for similar heterocyclic compounds.

Table 1: Example of Forced Degradation Data for this compound

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Example)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 h60°C15%Demethylated product, Ring-opened product
Base Hydrolysis 0.1 M NaOH24 h60°C10%Ring-opened product
Oxidation 3% H₂O₂24 hRT25%N-oxide, Hydroxylated derivatives
Photolytic ICH Q1B light exposure7 daysRT5%Photodimer, Oxidized products
Thermal Dry Heat48 h80°C< 5%-

Table 2: Example of Metabolic Stability Data for a 7-Azaindole Derivative

ParameterHuman Liver MicrosomesRat Liver Microsomes
Half-life (t½, min) 2518
Intrinsic Clearance (CLint, µL/min/mg protein) 5577

IV. Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the specific properties of the this compound derivative being tested.

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve the desired final concentration.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521), and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M sodium hydroxide as the stress agent and neutralizing with 0.1 M hydrochloric acid.

  • Neutral Hydrolysis:

    • Repeat the procedure, using water as the solvent and incubating at a controlled temperature.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Sample: Prepare a solution of this compound in a suitable solvent.

  • Oxidative Stress:

    • Add hydrogen peroxide (e.g., 3% v/v) to the solution.

    • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC at various time points to monitor the degradation.

Protocol 3: Photostability Testing

  • Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent in chemically inert, transparent containers.

  • Light Exposure: Expose the samples to a light source that meets the ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Simultaneously, store control samples (both solid and solution) protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

    cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) A1 Solid Compound B1 Light-Exposed Samples A1->B1 B2 Dark Control Samples A1->B2 A2 Solution of Compound A2->B1 A2->B2 C HPLC Analysis B1->C B2->C D Compare Results & Assess Photodegradation C->D

    Caption: Experimental workflow for photostability testing.

References

Technical Support Center: 5-Methoxy-7-azaindole Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Methoxy-7-azaindole in biological assays. Inaccurate concentrations due to poor solubility can lead to unreliable and misleading experimental results. This guide offers practical solutions and detailed protocols to ensure the accurate preparation of this compound solutions for your research.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many heterocyclic compounds, is expected to have low aqueous solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for this purpose.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds, often referred to as "crashing out."[1] This occurs due to the significant change in solvent polarity. Here are several strategies to mitigate this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, though this should be determined empirically for your specific system.[1]

  • Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1]

  • Ensure rapid mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to facilitate rapid dispersion.[1]

  • Work with pre-warmed media: Adding the compound to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.[1]

Q3: What are the most common methods to improve the solubility of this compound for in vitro assays?

A3: Several methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common approaches for laboratory-scale biological assays include:

  • Using a co-solvent: Dimethyl sulfoxide (DMSO) is a widely used co-solvent that can dissolve many organic compounds.

  • Adjusting the pH: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[2] The azaindole core of this compound contains nitrogen atoms that can be protonated at acidic pH, potentially increasing its aqueous solubility.

  • Employing cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.

  • Using surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2]

Troubleshooting Guides

Issue: Compound Precipitation in Cell-Based Assays

If you observe precipitation of this compound in your cell-based assays, use the following troubleshooting guide to identify the cause and find a solution.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding DMSO stock to media. The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity is causing the compound to "crash out."- Decrease the final working concentration of the compound.- Lower the final DMSO concentration (ideally to <0.5%).- Perform a serial dilution of the stock solution in pre-warmed media.- Add the stock solution dropwise while vortexing the media.
Precipitate forms after several hours or days in the incubator. The compound has low thermodynamic stability in the aqueous media and is slowly precipitating over time. The pH of the media may be changing due to cellular metabolism, affecting solubility.- Consider using a formulation with solubilizing excipients like cyclodextrins to improve stability.- Monitor the pH of your culture medium and consider more frequent media changes.
Crystalline precipitate observed. The compound is crystallizing out of solution.- This indicates a true solubility issue. Re-evaluate the final concentration and consider the formulation strategies mentioned above.

Quantitative Data Summary

Specific experimental solubility data for this compound is not extensively available in the public domain. Researchers should experimentally determine the solubility in their specific assay conditions. The following table provides an illustrative example of how to present such data.

Table 1: Illustrative Solubility Data for this compound

Solvent System Temperature (°C) Method Solubility (µg/mL) Solubility (mM)
Water25Thermodynamic< 1< 0.007
PBS (pH 7.4)25Thermodynamic~5~0.034
PBS (pH 5.0)25Thermodynamic~50~0.337
5% DMSO in PBS (pH 7.4)25Kinetic~100~0.675
10% Ethanol in PBS (pH 7.4)25Kinetic~75~0.506
5% HP-β-CD in PBS (pH 7.4)25Thermodynamic~200~1.35

Note: The data in this table are for illustrative purposes only and should not be considered as experimentally verified values.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound is 148.16 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 1.48 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Transfer to aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of another 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4).

  • Incubate: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measure turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

  • Prepare HP-β-CD solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add excess compound: Add an excess amount of this compound powder to each HP-β-CD solution.

  • Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge the samples to pellet the undissolved solid.

  • Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify: Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Assessment cluster_formulation Formulation Strategy cluster_assay Biological Assay start Start with This compound (solid) stock Prepare 10 mM Stock in DMSO start->stock kinetic Kinetic Solubility Determination stock->kinetic Quick Screen thermo Thermodynamic Solubility Determination stock->thermo Equilibrium cosolvent Co-solvent (e.g., DMSO, Ethanol) kinetic->cosolvent ph_adjust pH Adjustment thermo->ph_adjust cyclodextrin Cyclodextrin (e.g., HP-β-CD) thermo->cyclodextrin surfactant Surfactant thermo->surfactant assay Perform Biological Assay cosolvent->assay ph_adjust->assay cyclodextrin->assay surfactant->assay

Caption: Experimental workflow for enhancing the solubility of this compound.

troubleshooting_flowchart decision decision action action issue Precipitation Observed in Assay decision1 Precipitation immediate upon dilution? issue->decision1 decision2 Is final DMSO concentration >0.5%? decision1->decision2 Yes decision4 Precipitation occurs over time? decision1->decision4 No decision3 Is final compound concentration high? decision2->decision3 No action1 Lower final DMSO concentration decision2->action1 Yes action2 Use serial dilution and rapid mixing decision3->action2 No action3 Lower final compound concentration decision3->action3 Yes action4 Use solubilizing excipients (e.g., cyclodextrins) decision4->action4 Yes action5 Monitor and adjust media pH action4->action5

Caption: Troubleshooting flowchart for compound precipitation in biological assays.

References

Preventing degradation of 5-Methoxy-7-azaindole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-Methoxy-7-azaindole to minimize degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The optimal storage temperature is between 0°C and 8°C.[3] It is also advisable to store the compound under an inert gas, such as argon or nitrogen, to prevent oxidation.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of azaindole derivatives, potential degradation pathways include:

  • Oxidation: The indole (B1671886) ring system can be susceptible to oxidation, especially when exposed to air and light. The methoxy (B1213986) group may also be a site for oxidative degradation.

  • Photodegradation: Aromatic heterocyclic compounds are often sensitive to light, particularly UV radiation.[4] Exposure to light can lead to the formation of reactive species and subsequent degradation.

  • Hydrolysis: Although generally stable, under strong acidic or basic conditions, the methoxy group could potentially be hydrolyzed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[3] A stability-indicating HPLC method can separate the intact compound from its potential degradation products.

Troubleshooting Guide

Issue: I observe a change in the physical appearance of my this compound sample (e.g., color change from earthy yellow to brown).

Possible Cause Troubleshooting Step
Oxidative Degradation 1. Purge the storage container with an inert gas (argon or nitrogen) before sealing. 2. Store the compound in a tightly sealed, amber-colored vial to minimize exposure to air and light.
Exposure to Light 1. Store the vial in a dark place or wrap it in aluminum foil. 2. Handle the compound under low-light conditions whenever possible.
Improper Storage Temperature 1. Ensure the storage temperature is consistently maintained between 0°C and 8°C. 2. Avoid repeated freeze-thaw cycles.

Issue: My experimental results are inconsistent, suggesting potential degradation of this compound.

Possible Cause Troubleshooting Step
Degradation in Solution 1. Prepare solutions fresh before each experiment. 2. If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light. 3. Consider conducting a time-course stability study of the compound in your experimental solvent.
Contamination 1. Use high-purity solvents and reagents. 2. Ensure all glassware and equipment are clean and dry.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation and degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of methanol (B129727) (or another suitable solvent). Filter through a 0.45 µm syringe filter before injection.

Visualizations

Potential Degradation Pathway of this compound This compound This compound Oxidation Oxidation This compound->Oxidation Air, Light Photodegradation Photodegradation This compound->Photodegradation UV Light Hydrolysis Hydrolysis This compound->Hydrolysis Strong Acid/Base Degradation_Products Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Degradation start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Inert Gas) start->check_storage check_handling Review Handling Procedures (Fresh Solutions, Solvent Purity) start->check_handling run_hplc Perform HPLC Purity Analysis check_storage->run_hplc check_handling->run_hplc compare_results Compare with Reference Standard run_hplc->compare_results degraded Degradation Confirmed? compare_results->degraded implement_capa Implement Corrective Actions: - Optimize Storage - Refine Handling degraded->implement_capa Yes not_degraded Consider Other Experimental Factors degraded->not_degraded No end Problem Resolved implement_capa->end not_degraded->end

Caption: Troubleshooting workflow for unexpected degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methoxy-7-azaindole and 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 7-azaindole (B17877) scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its bioisosteric relationship with indole (B1671886) and purine (B94841) allows it to interact with a wide array of biological targets.[3] This guide provides a comparative overview of the biological activities of the parent 7-azaindole and its derivative, 5-Methoxy-7-azaindole.

While extensive research has elucidated the diverse roles of 7-azaindole derivatives, publicly available data on the specific biological activity of this compound is notably limited. Consequently, this guide will present a comprehensive summary of the well-documented activities of 7-azaindole, alongside the available information for its 5-methoxy counterpart, and offer a prospective comparison based on established structure-activity relationships.

Overview of Biological Activity

7-Azaindole and its derivatives have demonstrated a broad spectrum of biological activities, with a predominant focus on kinase inhibition. The nitrogen atom in the pyridine (B92270) ring and the pyrrole (B145914) NH group of the 7-azaindole scaffold can form critical hydrogen bonds with the hinge region of protein kinases, mimicking the binding of ATP.[4][5] This interaction is a cornerstone of its efficacy as a kinase inhibitor.

In contrast, this compound is primarily positioned in the literature as a versatile building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system (CNS).[6] The introduction of a methoxy (B1213986) group can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic profile and biological target engagement.[3][6]

Comparative Biological Profile

Due to the scarcity of direct comparative studies, the following table summarizes the known activities of 7-azaindole derivatives and the reported, albeit qualitative, applications of this compound.

Feature7-Azaindole DerivativesThis compound
Primary Biological Role Kinase Inhibition, Cytotoxic, Anti-inflammatory, AntiviralPharmaceutical scaffold, CNS-targeting agent precursor
Key Therapeutic Areas Oncology, Inflammation, Neurological Disorders, Infectious DiseasesNeurological Disorders (potential)
Mechanism of Action ATP-competitive kinase inhibition, modulation of various signaling pathways.Potential modulation of CNS receptors and enzyme interactions.[6]
Quantitative Data (Examples) - Vemurafenib (BRAF V600E inhibitor): FDA-approved for melanoma.[1] - Pexidartinib (CSF1R inhibitor): FDA-approved for tenosynovial giant cell tumor.[1] - Various derivatives show IC50 values in the nanomolar to micromolar range against kinases like Aurora B, CDK9, Haspin, and PI3K. [7]No specific quantitative biological data (e.g., IC50, Ki) is readily available in the public domain.

One study on DYRK1A kinase inhibitors noted that hydroxyl derivatives of a particular 7-azaindole series were more active than the corresponding methoxy derivatives.[3][8] This suggests that in some contexts, a methoxy group at certain positions might not be as favorable for activity as a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. However, this is not a universal rule and the effect of the 5-methoxy substitution on 7-azaindole's activity against other targets remains to be experimentally determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by 7-azaindole derivatives and a general workflow for comparing the biological activity of the two compounds.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Azaindole 7-Azaindole Inhibitor (e.g., Vemurafenib) Azaindole->RAF

Diagram 1: Simplified MAPK/ERK signaling pathway targeted by 7-azaindole derivatives like Vemurafenib.

G cluster_1 Comparative Biological Activity Workflow CompoundA 7-Azaindole BiochemAssay Biochemical Assays (e.g., Kinase Inhibition) CompoundA->BiochemAssay CellAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) CompoundA->CellAssay CompoundB This compound CompoundB->BiochemAssay CompoundB->CellAssay DataAnalysis Data Analysis (IC50/EC50 Determination) BiochemAssay->DataAnalysis CellAssay->DataAnalysis Comparison Comparative Assessment of Potency and Efficacy DataAnalysis->Comparison

Diagram 2: Experimental workflow for comparing the biological activities of 7-Azaindole and this compound.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to assess the inhibitory activity of compounds against a specific protein kinase.

  • Materials and Reagents:

    • Recombinant human kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (7-azaindole and this compound) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase assay buffer.

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the kinase and the peptide substrate to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically read on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Materials and Reagents:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)[1]

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

7-Azaindole is a well-validated and highly versatile scaffold in drug discovery, with a rich history of producing potent biological agents, particularly kinase inhibitors. The biological activity of this compound, however, remains largely unexplored in the public domain, with its current role primarily being that of a synthetic intermediate.

The addition of a 5-methoxy group has the potential to alter the compound's electronic properties, solubility, and metabolic stability, which could translate to a different biological activity profile compared to the parent 7-azaindole. It may enhance or diminish its affinity for certain targets and could potentially shift its therapeutic applications, for instance, towards CNS-related disorders as suggested by some suppliers.[6]

To definitively compare the biological activities of these two compounds, direct, head-to-head experimental evaluation using standardized assays, such as those described above, is essential. Such studies would provide the much-needed quantitative data to understand the structure-activity relationship and could unveil new therapeutic opportunities for this compound.

References

The Pivotal Role of the 5-Methoxy Group in 7-Azaindole Derivatives: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 5-methoxy-7-azaindole derivatives, focusing on their performance as kinase inhibitors and offering insights supported by experimental data.

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine (B94841) core of ATP and interact with the hinge region of kinases.[1][2][3][4] Modifications at various positions of this scaffold have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties. Among these, substitution at the 5-position has been identified as a critical determinant of biological activity.[5][6][7] This guide specifically delves into the impact of a methoxy (B1213986) group at this position, comparing its influence on inhibitory activity against key kinase targets.

Comparative Analysis of Kinase Inhibitory Activity

One notable example is the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.[8] A this compound derivative, PLX647-OMe, was synthesized and evaluated for its inhibitory activity against SCF1R. While it showed a slight reduction in potency compared to its unsubstituted counterpart, it exhibited significantly enhanced aqueous solubility, a crucial parameter for drug development.[8]

To illustrate the SAR, the following table compares the activity of a 5-methoxy derivative with other substituted 7-azaindole compounds against CSF1R and other relevant kinases.

Compound ID5-SubstituentTarget KinaseIC50 (nM)Key Observations
PLX647-OMe -OCH₃ CSF1R 62 Slightly reduced potency but significantly enhanced aqueous solubility. [8]
PLX647-HCSF1R28Parent compound, potent inhibitor.[8]
Pexidartinib (4e)-ClCSF1R13A chloro substitution at the 5-position improves inhibitory potency.[8]
Compound A-BrDYRK1A-Bromo substitution at the 5-position has been explored for DYRK1A inhibitors.[3]
Compound B-FCdc7-Fluoro substitution at the 5-position is present in some Cdc7 inhibitors.[3]

Note: IC50 values are sourced from different studies and should be interpreted as indicative rather than a direct head-to-head comparison due to potential variations in assay conditions.

Structure-Activity Relationship (SAR) Insights

The data suggests that the electronic and steric properties of the substituent at the 5-position of the 7-azaindole ring play a crucial role in modulating kinase inhibitory activity.

  • Electron-donating groups: The methoxy group (-OCH₃) is an electron-donating group. While it can enhance solubility, it may not always lead to an increase in potency. In the case of PLX647-OMe, the slight decrease in CSF1R inhibition suggests that a more electron-withdrawing substituent might be more favorable for binding to the active site of this particular kinase.[8]

  • Halogens: Electron-withdrawing groups like chlorine (-Cl) and fluorine (-F) at the 5-position are common in potent 7-azaindole-based kinase inhibitors.[3][8] This indicates that modulating the electronic landscape of the azaindole ring is a key strategy for optimizing potency.

  • Steric Bulk: The size of the substituent at the 5-position can also influence binding. The methoxy group is relatively small, but larger substituents could potentially create steric clashes within the ATP-binding pocket of the kinase.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of compound activity. Below is a representative protocol for an in vitro kinase inhibition assay for CSF1R.

CSF1R Kinase Inhibition Assay (Biochemical)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagents.

Materials:

  • Recombinant human CSF1R (catalytic domain)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Reaction Mixture Preparation: Prepare a master mix containing the Kinase Assay Buffer, recombinant CSF1R enzyme, and the substrate at their optimized concentrations.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (as a vehicle control) to the wells of the assay plate.

    • Add the reaction mixture (e.g., 5 µL) to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (e.g., 2.5 µL) to each well. The final ATP concentration should be at or near the Km value for CSF1R.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Relationships and Processes

To better understand the context of the SAR of this compound derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization cluster_3 Downstream Studies start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & QC synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Kinase Assay (IC50) characterization->biochemical_assay cell_based_assay Cellular Proliferation Assay (GI50) biochemical_assay->cell_based_assay sar_analysis Structure-Activity Relationship Analysis cell_based_assay->sar_analysis sar_analysis->start Design New Analogs lead_optimization Lead Optimization sar_analysis->lead_optimization pathway_analysis Signaling Pathway Analysis lead_optimization->pathway_analysis in_vivo_studies In Vivo Efficacy Studies pathway_analysis->in_vivo_studies

Caption: A typical workflow for the discovery and optimization of 7-azaindole derivatives.

CSF1R_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response CSF1R CSF1R PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates Ligand CSF-1 Ligand->CSF1R Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation inhibitor This compound Derivative inhibitor->CSF1R Inhibits

Caption: The CSF1R signaling pathway and the point of inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a promising area for the development of novel kinase inhibitors. While the methoxy group can enhance desirable pharmacokinetic properties such as aqueous solubility, its impact on inhibitory potency is target-dependent and requires careful consideration within the broader SAR landscape. Further synthesis and evaluation of a focused library of this compound derivatives would provide a more comprehensive understanding of their potential and pave the way for the development of next-generation therapeutics. The detailed experimental protocols and workflow visualizations provided in this guide offer a framework for researchers to systematically explore and optimize this important class of compounds.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for 5-Methoxy-7-Azaindole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common in vitro kinase assay formats and a detailed protocol for evaluating 5-methoxy-7-azaindole based inhibitors. The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, recognized as a unique kinase inhibitor framework that mimics the hinge-binding interactions of ATP.[1][2][3] Notably, derivatives of this compound have been developed into potent inhibitors targeting kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R).[1][4] Accurate determination of inhibitor potency (typically as an IC50 value) is a critical step in the drug discovery process.[5][6]

This document outlines various assay methodologies, presents a standardized protocol, and discusses critical parameters to ensure data accuracy and reproducibility for researchers in drug development.

Comparison of Common In Vitro Kinase Assay Formats

The initial step in evaluating a kinase inhibitor is selecting an appropriate assay format.[7] The choice depends on factors like the specific kinase, required throughput, sensitivity, and laboratory equipment.[8] The most common methods measure either the consumption of ATP or the formation of the phosphorylated product.[9] Below is a comparison of three prevalent technologies.

Assay Format Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (B84403) ([γ-³²P] or [γ-³³P]) from ATP to a peptide or protein substrate.[9][10] The phosphorylated substrate is then separated and quantified by scintillation counting.Considered the "gold standard" for sensitivity and direct measurement of phosphorylation.[9][11] Less prone to compound interference (e.g., fluorescence).Requires handling and disposal of radioactive materials.[9] Discontinuous, lower throughput format.
Luminescence-Based Assays Measures the amount of ATP remaining in the reaction after the kinase reaction is stopped.[12] Luciferase enzyme is used to generate a light signal proportional to the ATP concentration. A decrease in signal indicates higher kinase activity.[8]High sensitivity, wide dynamic range, and simple "add-and-read" format suitable for high-throughput screening (HTS).[13]Indirect measurement of kinase activity. Susceptible to interference from compounds that inhibit luciferase.[8]
Fluorescence-Based Assays (TR-FRET) Based on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody and an acceptor fluorophore on the substrate.[14] Phosphorylation brings the two into proximity, generating a signal.Homogeneous (no-wash) format, high sensitivity, and ratiometric detection minimizes interference.[15] Can be read continuously to study binding kinetics.[16]Requires specific antibodies and labeled substrates, which can be costly. Potential for interference from fluorescent compounds.

Detailed Experimental Protocol: IC50 Determination using a Luminescence-Based Assay

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of a this compound inhibitor against a target kinase using a commercially available luminescence-based kit (e.g., ADP-Glo™). This method quantifies kinase activity by measuring the amount of ADP produced.[13]

I. Reagent Preparation
  • Kinase Buffer: Prepare a suitable kinase buffer. A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[6] The optimal buffer composition can be kinase-specific.[17]

  • ATP Solution: Prepare a stock solution of ATP in ultrapure water.[5] For an initial IC50 determination, the final ATP concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase, if known.[18][19]

  • Kinase Enzyme Solution: Dilute the recombinant target kinase in kinase buffer to the desired working concentration. This concentration should be determined empirically through an enzyme titration experiment to ensure the reaction is within the linear range.[17]

  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in the kinase buffer.

  • Inhibitor Serial Dilutions:

    • Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series from the stock using DMSO.

    • Perform a subsequent dilution of this series into the kinase buffer to create 10x concentrated inhibitor solutions with a consistent final DMSO concentration (e.g., 1%).[20]

II. Assay Procedure (384-Well Plate Format)
  • Dispense Inhibitor: Add 2.5 µL of the serially diluted inhibitor solutions to the appropriate wells of a 384-well plate.

  • Controls:

    • "No Inhibitor" Control (100% Activity): Add 2.5 µL of kinase buffer containing the same final DMSO concentration as the inhibitor wells.[5]

    • "No Enzyme" Control (0% Activity/Background): Add 2.5 µL of kinase buffer with DMSO. These wells will not receive the enzyme.

  • Add Kinase: Add 2.5 µL of the diluted kinase enzyme solution to all wells except the "No Enzyme" controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a 2x concentrated mixture of the substrate and ATP.[5]

  • Incubation: Incubate the plate for 60 minutes at 30°C. The optimal time should be determined to ensure substrate conversion is below 20-30% to maintain linearity.

  • Stop Reaction & Detect Signal:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.[5]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[5]

  • Measure Luminescence: Read the luminescent signal using a plate reader.

III. Data Analysis
  • Data Normalization: Subtract the average background luminescence (from "No Enzyme" control wells) from all other readings.[5]

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[10]

Mandatory Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis prep1 Prepare Serial Dilutions of this compound Inhibitor prep2 Prepare Kinase, Substrate, and ATP Solutions step1 Dispense Inhibitor/ Controls into Plate prep2->step1 step2 Add Kinase Enzyme step1->step2 step3 Pre-incubate (15-30 min) step2->step3 step4 Initiate with ATP/Substrate Mix step3->step4 step5 Incubate Reaction (e.g., 60 min at 30°C) step4->step5 detect1 Stop Reaction & Deplete ATP step5->detect1 detect2 Add Detection Reagent (Convert ADP -> ATP) detect1->detect2 detect3 Measure Luminescence detect2->detect3 analysis1 Normalize Data detect3->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Plot Dose-Response Curve & Determine IC50 analysis2->analysis3

Caption: Workflow for determining the IC50 of a kinase inhibitor.

The Critical Role of ATP Concentration

For ATP-competitive inhibitors like most azaindole-based compounds, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[18][21] This relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP] / Km).[18]

  • Assays at ATP Km: Performing the assay at an ATP concentration equal to the kinase's Km for ATP simplifies the relationship to IC50 = 2 * Ki. This condition is ideal for determining the inhibitor's intrinsic binding affinity (Ki) and for comparing the potency of different compounds against the same kinase.[22]

  • Assays at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, which is often significantly higher than the Km of most kinases.[21] Testing inhibitors at high ATP concentrations (e.g., 1 mM) provides a more biologically relevant measure of potency, predicting how the inhibitor will perform in a cellular environment where it must compete with high levels of endogenous ATP.[18]

The table below illustrates hypothetical IC50 data for a this compound inhibitor tested under different ATP conditions.

Target Kinase ATP Conc. in Assay Resulting IC50 (nM) Interpretation
Kinase A (Km = 50 µM)50 µM (at Km)20Reflects the inhibitor's high intrinsic affinity (Ki ≈ 10 nM).
Kinase A (Km = 50 µM)1 mM (Physiological)420Potency is significantly reduced due to competition with high ATP levels.[21]
Kinase B (Km = 500 µM)500 µM (at Km)150Shows lower intrinsic affinity for Kinase B compared to Kinase A.
Kinase B (Km = 500 µM)1 mM (Physiological)450The apparent potency is less affected than for Kinase A due to a higher Km.[22]
Representative Signaling Pathway

As this compound is a core component of inhibitors targeting CSF1R, the following diagram illustrates the simplified CSF1R signaling pathway and the point of inhibition. CSF1R activation by its ligand, CSF1, leads to downstream signaling that promotes cell survival, proliferation, and differentiation, particularly in macrophages.

G ligand CSF1 (Ligand) receptor CSF1R (Receptor Tyrosine Kinase) ligand->receptor Binds & Activates pi3k PI3K receptor->pi3k ras RAS receptor->ras akt Akt pi3k->akt outcome Cell Proliferation, Survival, Differentiation akt->outcome raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->outcome inhibitor This compound Inhibitor inhibitor->receptor Inhibits Phosphorylation

Caption: Inhibition of the CSF1R signaling pathway by an azaindole inhibitor.

References

Cellular Activity of 5-Methoxy-7-azaindole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology. This guide provides a comparative analysis of the cellular activity of this compound-based compounds, presenting their performance against other alternatives with supporting experimental data.

Comparative Analysis of Kinase Inhibition

This compound derivatives have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer cell proliferation and survival. The 7-azaindole (B17877) core acts as a bioisostere of indole (B1671886) and purine, effectively interacting with the hinge region of the kinase ATP-binding pocket. The addition of a methoxy (B1213986) group at the 5-position can influence the compound's physicochemical properties, such as solubility, and in some cases, its biological activity.

A notable example is the compound PLX647-OMe, a this compound derivative, which has been compared to its non-methoxylated counterpart, PLX647, and the approved drug Pexidartinib. The introduction of the 5-methoxy group in PLX647-OMe significantly enhanced its aqueous solubility compared to PLX647, a critical parameter for drug development.[1] While this modification led to a slight reduction in inhibitory potency against Colony-Stimulating Factor 1 Receptor (CSF1R), the overall profile highlights the potential for fine-tuning compound properties through substitution on the azaindole ring.[1]

Data Presentation

The following tables summarize the quantitative data for various 7-azaindole-based compounds, including those with the 5-methoxy substitution, against several key cancer-related kinases.

Table 1: Comparative Inhibitory Activity against CSF1R

Compound5-SubstitutionCSF1R IC50 (nM)Aqueous Solubility (µM)
PLX647-H2814
PLX647-OMe -OCH3 62 77
Pexidartinib-Cl13Not Reported

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

CompoundTarget KinaseActivity (IC50/Ki in nM)
7-azaindole derivativeBRAF (V600E)13 (IC50)
Vemurafenib (PLX4032)BRAF (V600E)31 (IC50)
7-azaindole derivativeJAK21 (IC50)
7-azaindole derivativeJAK35 (IC50)
7-azaindole derivativeCdc70.07 (Ki)
7-azaindole derivativePI3Kγ0.5 (IC50)
7-azaindole derivativePIM12 (IC50)

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in assay conditions.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound-based compounds.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of a kinase.

  • Reagent Preparation : Prepare a 4X solution of the test compound, a 4X solution of the europium-labeled anti-tag antibody, a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer, and a 4X solution of the kinase. All solutions are prepared in the appropriate kinase buffer.

  • Assay Procedure :

    • Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X antibody solution.

    • Add 2.5 µL of the 4X tracer solution.

    • Initiate the reaction by adding 2.5 µL of the 4X kinase solution.

  • Incubation and Detection : Incubate the plate at room temperature for 60 minutes. Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis : The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound-based compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis : Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Densitometry is used to quantify the changes in protein phosphorylation levels relative to the total protein and vehicle-treated controls.

Signaling Pathways and Experimental Workflows

The cellular activity of this compound-based compounds is often mediated through the inhibition of key signaling pathways that are constitutively active in cancer. The two major pathways affected are the MAPK/ERK and the PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival. Many 7-azaindole derivatives, including Vemurafenib, target the BRAF kinase within this pathway.[4]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Compound Inhibitor->BRAF

Figure 1: Inhibition of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, survival, and metabolism. Several 7-azaindole compounds have been developed as potent inhibitors of PI3K isoforms.[2]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Survival Cell Growth, Survival, Proliferation mTOR->Survival Downstream->Survival Inhibitor This compound Compound Inhibitor->PI3K

Figure 2: Inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Cellular Activity Assessment

The following diagram illustrates a typical workflow for evaluating the cellular activity of a novel this compound-based compound.

Experimental_Workflow Start Synthesized this compound Compound Biochemical In Vitro Kinase Assay (e.g., LanthaScreen™) Start->Biochemical CellPro Cellular Proliferation Assay (MTT / SRB) Start->CellPro Data1 Determine IC50/Ki Values Biochemical->Data1 Pathway Western Blot Analysis (p-ERK, p-Akt) CellPro->Pathway Data2 Determine GI50 Values CellPro->Data2 Data3 Confirm Target Engagement and Pathway Inhibition Pathway->Data3 LeadOpt Lead Optimization Data1->LeadOpt Data2->LeadOpt Data3->LeadOpt

Figure 3: Experimental workflow for compound evaluation.

References

A Comparative Analysis of 5-, 6-, and 7-Azaindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold, a bioisostere of the endogenous indole (B1671886) nucleus, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The position of the nitrogen atom in the pyridine (B92270) ring significantly influences the scaffold's physicochemical properties, target binding affinity, and overall pharmacological profile. This guide provides an objective comparison of the 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole (B17877) scaffolds, supported by experimental data, to aid researchers in scaffold selection and drug design.

Quantitative Efficacy and Physicochemical Properties

A systematic comparison of azaindole isomers as bioisosteric replacements for an indole lead compound in an anti-HIV-1 program provides a clear example of how the nitrogen atom's position impacts both antiviral potency and pharmaceutical properties. The following table summarizes the key findings from this study.

Table 1: Comparison of Azaindole Isomers in an HIV-1 Attachment Inhibition Assay [1]

CompoundScaffoldHIV-1 Activity (EC50, µM)Metabolic Stability (HLM, t1/2, min)Permeability (Caco-2, nm/s)Aqueous Solubility (µg/mL)
11 Indole (Prototype)4.8516.916916
13 5-Azaindole576.90> 10019419
14 6-Azaindole21.5538.5< 15487
15 7-Azaindole1.6549.5168936

HLM: Human Liver Microsomes

Key Observations:

  • Efficacy: The 7-azaindole scaffold (15) demonstrated the most potent antiviral activity, being significantly more effective than the original indole prototype (11)[1]. Conversely, the 5-azaindole isomer (13) showed a dramatic loss of efficacy[1]. The 6-azaindole (14) displayed reduced, yet still notable, activity[1].

  • Solubility: All azaindole isomers exhibited a substantial increase in aqueous solubility compared to the indole prototype, a highly desirable feature in drug development[1].

  • Metabolic Stability: The 5-azaindole isomer showed the highest metabolic stability, followed by the 7- and 6-azaindole isomers, all of which were more stable than the parent indole[1].

  • Permeability: The 7-azaindole retained the high permeability of the indole scaffold, while the 5- and 6-azaindole isomers showed reduced permeability[1].

This data underscores the critical role of the nitrogen's position in modulating biological activity and drug-like properties. While 7-azaindole is often favored for its potent activity, particularly in kinase inhibition, other isomers may be advantageous for optimizing specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Prevalence and General Activity Trends in Kinase Inhibition

The 7-azaindole scaffold is the most frequently utilized isomer in the design of kinase inhibitors, owing to its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of ATP.[2][3] This has led to the development of several FDA-approved drugs, including the BRAF inhibitor Vemurafenib.[2] The 6-azaindole scaffold is the second most common, with Fostemsavir, an HIV attachment inhibitor, being a notable example.[2] 5-Azaindole derivatives are less frequently reported in the context of potent biological activity.[4]

Table 2: Qualitative Comparison of Azaindole Isomers as Kinase Inhibitors

ScaffoldGeneral Activity TrendSupporting Observations
5-Azaindole Generally lower activityIn a study on Cdc7 inhibitors, 5-azaindole derivatives were found to be less active than other isomers.[5] Antitumor activity of 5-azaindole isomers is infrequently reported.[4]
6-Azaindole Moderately active, but often less potent than 7-azaindoleIn the development of DYRK1A inhibitors, 6-azaindole derivatives were found to be considerably less active than their 7-azaindole counterparts.
7-Azaindole Most potent and widely usedThe 7-azaindole moiety is present in numerous potent kinase inhibitors and FDA-approved drugs.[2] It generally exhibits higher biological activity in antitumor studies compared to other isomers.[4]

Key Signaling Pathways Targeted by Azaindole Scaffolds

Azaindole-based inhibitors have been successfully developed against kinases in several critical oncogenic and inflammatory signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] 7-Azaindole has emerged as a key scaffold for potent and selective inhibitors of PI3K isoforms.[8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 7-Azaindole Inhibitors Inhibitor->PI3K

PI3K/AKT/mTOR pathway with 7-azaindole inhibition.
MAPK/ERK Pathway

The MAPK/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) relays extracellular signals to regulate cell proliferation, differentiation, and survival.[9] Mutations in this pathway, particularly in BRAF kinase, are common in melanoma.[9] The 7-azaindole-based drug Vemurafenib is a potent inhibitor of the mutated BRAF V600E kinase.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf BRAF / Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Gene Transcription & Cell Proliferation Erk->Transcription Inhibitor 7-Azaindole (e.g., Vemurafenib) Inhibitor->Raf

MAPK/ERK pathway showing inhibition of BRAF kinase.
JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for immunity, inflammation, and hematopoiesis, transducing signals from cytokines and growth factors.[10][11] Aberrant JAK/STAT signaling is implicated in myeloproliferative neoplasms and autoimmune diseases. Azaindole scaffolds have been incorporated into several potent JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT_P p-STAT Dimer Nucleus Nucleus STAT_P->Nucleus GeneExp Gene Expression Nucleus->GeneExp Inhibitor Azaindole Inhibitors Inhibitor->JAK Experimental_Workflow cluster_0 In-Vitro Evaluation cluster_1 In-Vivo Evaluation Synthesis Scaffold Synthesis Biochem Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochem CellBased Cell-Based Assay (e.g., MTT, Western Blot) Biochem->CellBased PK Pharmacokinetics (PK/PD) CellBased->PK Efficacy Animal Efficacy Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

References

A Comparative Crystallographic Analysis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole (B17877) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the natural indole (B1671886) ring.[1] Its derivatives are integral to numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[1] X-ray crystallography provides definitive information on the molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of these compounds, which in turn influence their solubility, stability, and bioavailability.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole, offering a direct comparison of their key structural parameters.

Parameter1-Acetyl-7-azaindole5-Bromo-7-azaindole
Chemical Formula C₉H₈N₂OC₇H₅BrN₂
Molecular Weight 160.17 g/mol 197.03 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 5.891(2)10.123(2)
b (Å) 10.345(3)9.897(2)
c (Å) 12.567(4)14.872(3)
α (°) 9090
β (°) 90109.43(3)
γ (°) 9090
Volume (ų) 765.8(4)1404.9(5)
Z 48
Calculated Density (g/cm³) 1.3891.867
R-factor (%) 4.94.6

Data for 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole are compiled from publicly available crystallographic information.[1]

Discussion of Structural Differences and the Influence of a 5-Methoxy Group

The comparison between 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole reveals significant differences in their crystal packing, as evidenced by their distinct crystal systems and space groups. The smaller, more planar 5-Bromo-7-azaindole packs more densely than the 1-Acetyl derivative, which has a rotatable acetyl group. A key feature of 5-Bromo-7-azaindole's crystal structure is the formation of dimers through dual N-H···N hydrogen bonds.[1]

While experimental data for 5-Methoxy-7-azaindole is unavailable, we can hypothesize its structural characteristics. The methoxy (B1213986) group at the 5-position would introduce a new hydrogen bond acceptor and could influence the electronic properties and planarity of the ring system. This could lead to different crystal packing arrangements compared to the bromo- and acetyl-derivatives, potentially impacting its physical properties.

Experimental Protocols

The following is a generalized protocol for the X-ray crystallography of small organic molecules like 7-azaindole derivatives.

Synthesis and Crystallization
  • Synthesis: 1-Acetyl-7-azaindole can be synthesized via the N-acetylation of 7-azaindole using acetic anhydride.[2] 5-Bromo-7-azaindole can be prepared through various synthetic routes, often involving the bromination of the 7-azaindole core.

  • Purification: The synthesized compound is purified to a high degree (typically >98%) using techniques such as column chromatography or recrystallization.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Vapor diffusion techniques, where a precipitant is slowly introduced into the solution, can also be employed. For azaindole derivatives, solvents like ethanol, methanol, or mixtures with less polar solvents like hexane (B92381) are often used.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated, and a series of diffraction images are recorded at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, accurate molecular structure.

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and the molecular structures of the compared 7-azaindole derivatives.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation

A flowchart illustrating the major steps in an X-ray crystallography experiment.

molecular_structures Molecular Structures of 7-Azaindole Derivatives cluster_acetyl 1-Acetyl-7-azaindole cluster_bromo 5-Bromo-7-azaindole acetyl acetyl bromo bromo

Comparison of the 2D structures of 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Novel 5-Methoxy-7-azaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and selective cancer therapeutics, the 7-azaindole (B17877) scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. This guide provides a comprehensive biological evaluation of novel 5-Methoxy-7-azaindole analogs, offering a comparative analysis of their performance against other alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

Comparative Biological Activity

The introduction of a methoxy (B1213986) group at the 5-position of the 7-azaindole core can significantly influence the biological activity, selectivity, and physicochemical properties of these inhibitors. Below is a summary of the in vitro activity of representative this compound analogs compared with other relevant kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget Kinase(s)IC50 (nM)Comparison Compound(s)IC50 (nM)Key Findings & Reference(s)
PLX647-OMe SCF-1R (c-FMS)62PLX647 (non-methoxylated analog)28The 5-methoxy substitution in PLX647-OMe slightly reduces potency against SCF-1R but significantly enhances aqueous solubility (77 µM vs. 14 µM for PLX647), a critical parameter for drug development.[1][2]
c-Kit, FLT3Potent inhibitionPexidartinib (a related 7-azaindole)c-Kit: 27, FLT3: 160Pexidartinib, a clinically approved CSF-1R inhibitor, also demonstrates activity against other class III receptor tyrosine kinases.[3]
Representative 7-Azaindole Analog (from a synthesized series) DYRK1AVaries (µM range)Hydroxyl-7-azaindole analogMore potentFor DYRK1A, hydroxyl derivatives were found to be more active than their corresponding methoxy counterparts, highlighting the nuanced structure-activity relationship (SAR).[4]
Vemurafenib (PLX4032) BRAF V600E31--A clinically approved 7-azaindole-based inhibitor for melanoma, serving as a benchmark for potent and selective kinase inhibition.[1]
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1-1.7--An indazole-based kinase inhibitor, representing an alternative scaffold for targeting receptor tyrosine kinases involved in angiogenesis.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineIC50 / GI50Comparison Compound(s)IC50 / GI50Key Findings & Reference(s)
Novel 7-Azaindole Analogs (general series) MCF-7 (Breast Cancer)15.56 µM - 122.8 µM--A synthesized series of 7-azaindole analogs showed a range of anti-proliferative activities against the MCF-7 cell line.[5]
Vemurafenib (PLX4032) A-375 (Melanoma, BRAF V600E)Potent Inhibition--Demonstrates potent inhibition of proliferation in cancer cell lines harboring the BRAF V600E mutation.[1]
Erk5 Inhibitor (7-azaindole derivative 5j) A549 (Lung Cancer)4.56 µg/mLXMD8-92 (Erk5 positive control)5.36 µg/mLA novel 7-azaindole derivative exhibited anti-proliferative activity comparable to a known Erk5 inhibitor.[6]

Signaling Pathways and Mechanism of Action

This compound analogs, like other kinase inhibitors built on the 7-azaindole scaffold, typically function as ATP-competitive inhibitors. They target the ATP-binding pocket of protein kinases, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell proliferation and survival. Key pathways implicated include the MAPK/ERK and PI3K/Akt/mTOR signaling cascades.

G receptor receptor inhibitor inhibitor pathway_protein pathway_protein downstream_effect downstream_effect nucleus nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., CSF-1R, VEGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Analog This compound Analog Analog->RTK BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation

Caption: General signaling pathway of receptor tyrosine kinase inhibition by this compound analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

  • Reagents and Materials : Recombinant active kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (this compound analog), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

  • Data Analysis : The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

G start_end start_end process process data data start Start prep Prepare serial dilutions of test compound start->prep mix Add kinase and test compound to plate prep->mix initiate Add substrate/ATP to initiate reaction mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction and add detection reagent incubate->stop read Read plate stop->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 or GI50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials : Treated and control cells, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

  • Procedure :

    • Harvest cells after treatment with the test compound.

    • Wash the cells with cold PBS and resuspend them in the binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis : The flow cytometer will quantify the percentage of cells in each quadrant:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The strategic incorporation of a 5-methoxy group can modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The data presented in this guide highlights the potential of these analogs as anti-cancer agents and provides a framework for their continued evaluation and optimization. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

References

Validating Target Engagement of 5-Methoxy-7-azaindole-based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug molecule binds to its intended target within the complex cellular environment is a critical step in the development of new therapies. This guide provides a comparative analysis of the target engagement validation for 5-Methoxy-7-azaindole-based drugs, a promising class of kinase inhibitors, with a focus on Pexidartinib (B1662808). We will compare its performance with Imatinib, another well-established kinase inhibitor, and provide supporting experimental data and detailed protocols for key validation assays.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Pexidartinib (PLX3397), a drug built on this scaffold, is a prime example, targeting the colony-stimulating factor 1 receptor (CSF-1R) and KIT proto-oncogene receptor tyrosine kinase (KIT).[1][2][3] Its efficacy in treating tenosynovial giant cell tumor (TGCT) highlights the therapeutic potential of this drug class.[1][4][5][6][7][8] To ensure the on-target activity and understand the selectivity of such compounds, rigorous target engagement validation is essential. This guide will delve into the methodologies used for this validation, comparing Pexidartinib with Imatinib, a widely used inhibitor of KIT.[4][9]

Comparative Analysis of Target Engagement

Pexidartinib is a potent inhibitor of CSF-1R and also demonstrates significant activity against KIT.[1][2][3] Clinical and preclinical studies have shown its effectiveness in diseases driven by these kinases.[2][9] Imatinib is a broader spectrum kinase inhibitor, also targeting KIT, and is a standard-of-care treatment for gastrointestinal stromal tumors (GIST), which are often driven by KIT mutations.[9]

Below are tables summarizing the kind of quantitative data that would be generated from key target engagement assays to compare these two inhibitors.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetCell LineEC50 (µM) of Thermal StabilizationFold Shift in Tₘ (°C)
PexidartinibKITGIST-T1Expected to be lowExpected to be significant
ImatinibKITGIST-T1Expected to be lowExpected to be significant
PexidartinibCSF-1RMacrophageExpected to be very lowExpected to be highly significant
ImatinibCSF-1RMacrophageExpected to be higher than PexidartinibExpected to be less significant than Pexidartinib

Table 2: NanoBRET™ Target Engagement Assay Data

CompoundTargetCell LineIntracellular IC50 (nM)
PexidartinibKITHEK293Expected to be potent
ImatinibKITHEK293Expected to be potent
PexidartinibCSF-1RHEK293Expected to be highly potent
ImatinibCSF-1RHEK293Expected to be less potent than Pexidartinib

Table 3: Surface Plasmon Resonance (SPR) Kinetic Data

CompoundTarget ProteinK_D (nM)k_a (1/Ms)k_d (1/s)Residence Time (1/k_d) (s)
PexidartinibKITExpected to be lowExpected to be fastExpected to be slowExpected to be long
ImatinibKITExpected to be lowExpected to be fastExpected to be slowExpected to be long
PexidartinibCSF-1RExpected to be very lowExpected to be fastExpected to be very slowExpected to be very long
ImatinibCSF-1RExpected to be higher than PexidartinibExpected to be variableExpected to be faster than PexidartinibExpected to be shorter than Pexidartinib

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target engagement data. Below are protocols for the key experiments cited.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][12][13]

Protocol:

  • Cell Culture and Treatment: Culture the desired cells (e.g., GIST-T1 for KIT, macrophages for CSF-1R) to 80-90% confluency. Treat the cells with varying concentrations of the test compound (Pexidartinib or Imatinib) or vehicle (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heat Shock: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins. The supernatant containing the soluble, stabilized target protein is collected.

  • Protein Quantification and Analysis: Quantify the amount of the target protein in the soluble fraction using methods like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of thermal stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[14][15][16][17][18]

Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase (e.g., KIT or CSF-1R) fused to NanoLuc® luciferase.

  • Assay Plate Preparation: Seed the transfected cells into a 384-well plate.

  • Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase to the cells. Then, add varying concentrations of the test compound (Pexidartinib or Imatinib).

  • BRET Measurement: After an incubation period to allow for binding equilibrium, measure the BRET signal. The binding of the test compound to the NanoLuc®-fused target will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the intracellular IC50 value, which reflects the compound's potency in a cellular environment.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity of a compound to its purified target protein.

Protocol:

  • Immobilization of Target Protein: Covalently immobilize the purified recombinant kinase domain of the target protein (e.g., KIT or CSF-1R) onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound (Pexidartinib or Imatinib) in a suitable running buffer over the sensor chip surface.

  • Real-time Monitoring: Monitor the change in the refractive index at the sensor surface in real-time as the compound binds to and dissociates from the immobilized protein. This is represented as a sensorgram.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). The residence time of the compound on the target can be calculated as the reciprocal of the dissociation rate (1/k_d).

Kinome Profiling

To assess the selectivity of a kinase inhibitor, kinome profiling is performed. This involves screening the compound against a large panel of purified kinases.

Protocol:

  • Compound Preparation: Prepare the test compound (e.g., Pexidartinib) at a specific concentration (e.g., 1 µM).

  • Kinase Panel Screening: Screen the compound against a panel of several hundred purified kinases using a competition binding assay format (e.g., KINOMEscan™). In this assay, the ability of the test compound to displace a ligand from the active site of each kinase is measured.

  • Data Acquisition: The amount of each kinase bound to the immobilized ligand is quantified, typically using qPCR. The results are often expressed as the percentage of the kinase that remains bound in the presence of the test compound compared to a vehicle control.

  • Data Analysis and Visualization: The data is analyzed to identify the kinases that are significantly inhibited by the compound. The results are often visualized as a dendrogram (kinome tree) where the inhibited kinases are highlighted, providing a visual representation of the compound's selectivity profile.

Visualizations

To further illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_0 Pexidartinib (this compound) cluster_1 Imatinib (Alternative) cluster_2 Target Kinases cluster_3 Downstream Signaling Pexidartinib Pexidartinib KIT KIT Pexidartinib->KIT Inhibits CSF-1R CSF-1R Pexidartinib->CSF-1R Strongly Inhibits Imatinib Imatinib Imatinib->KIT Inhibits Imatinib->CSF-1R Weakly Inhibits Proliferation Proliferation KIT->Proliferation Survival Survival KIT->Survival CSF-1R->Proliferation CSF-1R->Survival

Caption: Signaling pathway showing the inhibitory action of Pexidartinib and Imatinib on target kinases.

CETSA_Workflow Start Cells + Compound Heat Heat Shock Start->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis Quantify Target Protein (e.g., Western Blot) Supernatant->Analysis Result Melting Curve Shift Indicates Target Engagement Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET_Workflow Start Cells with NanoLuc-Target Fusion AddTracer Add Fluorescent Tracer Start->AddTracer AddCompound Add Test Compound AddTracer->AddCompound Incubate Incubate AddCompound->Incubate Measure Measure BRET Signal Incubate->Measure Result Decreased BRET Indicates Target Engagement Measure->Result

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methoxy-7-azaindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methoxy-7-azaindole, a heterocyclic compound. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

The fundamental principle of chemical waste management is to treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by a designated safety officer or environmental health and safety (EHS) department.[1] A chemical is considered "waste" as soon as it is no longer intended for use.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.[2]

PPE CategorySpecification
Eye Protection Safety glasses or goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Handle with gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][4]
Body Protection A lab coat or a complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][4]
Respiratory Protection For nuisance exposures or if dust is generated, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[4] Ensure adequate ventilation.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound should follow a structured procedure that ensures safety and regulatory compliance from the moment it is declared waste until its final disposition.[5]

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination : Treat this compound as a hazardous chemical waste.[1] The Environmental Protection Agency (EPA) requires a hazardous waste determination to be performed when the waste is first added to a container.[6]

  • Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department. Keep solid and liquid waste separate.[7] Incompatible hazardous wastes must be segregated.[1] Specifically, aqueous waste should be collected separately from organic solvent waste.[8]

Step 2: Container Selection and Labeling
  • Container Compatibility : Store hazardous chemical waste in containers made of compatible materials.[1][7] The original container is often the best choice.[1] Ensure the container and its lid are in good condition and free of leaks.[1]

  • Labeling : Label the waste container as soon as accumulation begins.[1] The label must include the words "Hazardous Waste," the full chemical name (this compound), and a clear hazard warning.[5] All chemical constituents in the container must be listed.[9]

Step 3: Storage
  • Satellite Accumulation Area (SAA) : Store the chemical waste in a designated SAA, which should be at or near the point of generation and under the control of the operator.[5]

  • Container Management : Keep the waste container tightly closed at all times, except when adding waste.[1][6]

  • Secondary Containment : It is recommended to store hazardous wastes with secondary containment, such as spill trays, to mitigate accidental releases.[1][7]

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[2] The recommended storage temperature for the pure compound is 2 - 8 °C.[2]

Step 4: Disposal and Waste Pickup
  • Licensed Disposal Company : The ultimate disposal method for this compound involves offering surplus and non-recyclable solutions to a licensed disposal company.[2] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Waste Pickup Request : Do not dispose of this compound down the drain.[9][10] Contact your institution's EHS or a designated waste management department to request a pickup for your hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposition cluster_key Key A Don Appropriate PPE B Identify this compound as Waste A->B C Select Compatible Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed & Use Secondary Containment E->F G Submit Waste Pickup Request to EHS F->G H EHS Collects Waste G->H I Transfer to Licensed Disposal Facility H->I K Blue Arrows: Researcher Actions Green Arrows: EHS/Institutional Actions

Caption: Workflow for the safe disposal of this compound.

Waste Minimization

Federal and state regulations require the implementation of a Waste Minimization Strategy.[6] Laboratories can contribute by:

  • Ordering only the smallest necessary quantity of chemicals.[6][8]

  • Maintaining an accurate chemical inventory to avoid duplicate purchases.[6][8]

  • Sharing surplus chemicals with other labs.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-7-azaindole
Reactant of Route 2
5-Methoxy-7-azaindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.